Tubotaiwine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1 |
Clave InChI |
RLAKWLFUMAABBE-STJTYLQHSA-N |
SMILES |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
SMILES isomérico |
CC[C@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
SMILES canónico |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Sinónimos |
condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester dihydrocondylocarpine tubotaiwin tubotaiwine |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Action of Tubotaiwine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: November 20, 2025
Abstract
Tubotaiwine, a naturally occurring indole alkaloid, has demonstrated a spectrum of biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide synthesizes the currently available data on the mechanism of action of this compound. While in-depth mechanistic studies remain limited, this document consolidates existing knowledge on its bioactivity, including its effects against parasitic protozoa and its analgesic properties. The guide also presents putative mechanisms of action based on the known pharmacology of related alkaloids and provides generalized experimental protocols relevant to the reported biological assays. The information herein aims to serve as a foundational resource for researchers dedicated to elucidating the intricate molecular interactions and signaling pathways modulated by this compound.
Introduction
This compound is a monoterpene indole alkaloid that has been isolated from various plant species. Its complex chemical architecture has attracted attention from synthetic chemists, leading to several successful total syntheses. However, the biological effects and the underlying mechanism of action of this compound are not yet fully understood. Emerging evidence suggests that this compound possesses antiplasmodial, antileishmanial, and analgesic properties, hinting at its potential as a lead compound for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its known biological targets and effects.
Biological Activities and Quantitative Data
The primary biological activities reported for this compound are its efficacy against Plasmodium falciparum and Leishmania infantum, as well as its analgesic effects observed in animal models. Furthermore, it has been shown to have an affinity for adenosine receptors.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Target Organism/Receptor | Assay Type | Parameter | Value | Selectivity Index (SI) | Reference |
| Antiplasmodial | Plasmodium falciparum | In vitro growth inhibition | IC₅₀ | 8.5 µM | 23.4 | [1] |
| Antileishmanial | Leishmania infantum | In vitro | IC₅₀ | 17.3 µM | - | [1] |
| Analgesic | - | In vivo (mice) | - | Active | - | [2] |
| Receptor Binding | Adenosine Receptors | In vitro | Affinity | Micromolar (µM) range | - | [2] |
IC₅₀: Half maximal inhibitory concentration. SI: Selectivity Index (Cytotoxicity CC₅₀ / Activity IC₅₀). A higher SI value indicates greater selectivity for the target organism over host cells.
Putative Mechanisms of Action
While the precise molecular targets and signaling pathways of this compound have not been definitively elucidated, its observed biological activities allow for informed hypotheses regarding its mechanism of action.
Antiplasmodial and Antileishmanial Activity
The inhibitory action of this compound against P. falciparum and L. infantum suggests interference with essential parasitic processes. Potential mechanisms, common for antiprotozoal alkaloids, could include:
-
Inhibition of Tubulin Polymerization: Many natural products exert their antiparasitic effects by disrupting the microtubule dynamics of the parasite's cytoskeleton, which is crucial for cell division, motility, and intracellular transport.
-
Interference with Nucleic Acid and Protein Synthesis: this compound may inhibit key enzymes involved in the replication, transcription, or translation processes of the parasites.
-
Induction of Oxidative Stress: The compound could potentially disrupt the redox balance within the parasite, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.
-
Disruption of Ion Homeostasis: Alteration of intracellular ion concentrations, particularly Ca²⁺, can trigger apoptotic pathways in parasites.
Analgesic Activity and Adenosine Receptor Affinity
The analgesic properties of this compound, coupled with its affinity for adenosine receptors, suggest a potential modulation of adenosinergic signaling pathways, which are known to play a significant role in pain perception.
-
Adenosine Receptor Agonism/Antagonism: this compound may act as either an agonist or antagonist at one or more of the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃). Activation of A₁ receptors, for instance, is known to produce analgesic effects by inhibiting neuronal activity.
-
Modulation of Neurotransmitter Release: By interacting with adenosine receptors on nerve terminals, this compound could modulate the release of neurotransmitters involved in pain signaling, such as glutamate and substance P.
The relationship between this compound and its potential targets can be visualized as follows:
References
The Tubotaiwine Biosynthetic Pathway in Alstonia scholaris: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alstonia scholaris, a prominent medicinal plant, is a rich source of diverse monoterpenoid indole alkaloids (MIAs), including the pharmacologically significant tubotaiwine. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in A. scholaris. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, synthetic biology, and pharmaceutical research. This document outlines the key enzymatic steps, intermediate compounds, and proposed mechanisms, supported by quantitative data on related alkaloids, detailed experimental protocols, and visual representations of the biochemical cascade.
Introduction
Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, has a long history of use in traditional medicine across Asia and Africa. Its therapeutic properties are largely attributed to a complex array of monoterpenoid indole alkaloids (MIAs). Among these, this compound, an akuammiline-type alkaloid, has garnered interest for its potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, offering an alternative to reliance on plant extraction. This guide synthesizes current knowledge on the this compound biosynthetic pathway in A. scholaris, providing a comprehensive resource for advancing research and development in this field.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in Alstonia scholaris is a multi-step enzymatic process that originates from the primary metabolites, geranyl pyrophosphate (GPP) and tryptamine. The pathway can be broadly divided into three major stages: the formation of the universal MIA precursor strictosidine, the conversion of strictosidine to the key intermediate geissoschizine, and the subsequent transformation of geissoschizine into this compound and other akuammiline alkaloids.
Upstream Pathway: Formation of Strictosidine
The initial phase of MIA biosynthesis involves the convergence of the terpenoid and indole pathways. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, the iridoid pathway produces secologanin from GPP through a series of enzymatic reactions. The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key enzyme that forms strictosidine, the central precursor for all MIAs[1][2][3].
Formation of the Key Intermediate: Geissoschizine
Strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD) to form a reactive aglycone. This unstable intermediate is then converted to geissoschizine, a pivotal branch-point intermediate in the biosynthesis of numerous MIAs, including the akuammiline family[1][2][3].
Proposed Pathway from Geissoschizine to this compound
The later stages of the this compound biosynthetic pathway are less characterized than the upstream reactions. However, based on the structures of related akuammiline alkaloids and enzymatic studies in other Apocynaceae species, a plausible pathway can be proposed. Geissoschizine is believed to undergo an oxidative cyclization to form preakuammicine. This reaction is likely catalyzed by a cytochrome P450-dependent monooxygenase. Preakuammicine can then be converted to akuammicine.
From akuammicine, the pathway to this compound is thought to involve several steps, potentially including the formation of vobasine. The conversion of vobasine to this compound may proceed through a series of oxidations and rearrangements, possibly mediated by peroxidases[4][5][6]. While a rhazimal synthase (RHS) has been identified in A. scholaris, which catalyzes the formation of another akuammiline alkaloid, rhazimal, from geissoschizine, the specific enzymes for the this compound branch are yet to be fully elucidated[2].
Quantitative Data on Alkaloids in Alstonia scholaris
| Alkaloid | Leaf (µg/g DW) | Stem (µg/g DW) | Bark (µg/g DW) | Flower (µg/g DW) | Fruit (µg/g DW) | Reference |
| Picrinine | Present | Present | Present | High | 73.41 ± 0.33 | [7] |
| Picralinal | Present | Present | Absent | High | 38.13 ± 0.15 | [7] |
| Akuammidine | Low | Low | Low | Low | High | [7] |
| 19-S-Scholaricine | Present | Present | Present | Present | Present | [7] |
| 19,20-E-Vallesamine | Present | Present | Present | Present | Present | [7] |
| Echitamine | Low | Low | 14.21 ± 1.12 | Low | Low | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Quantification of Indole Alkaloids by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for MIA analysis and can be optimized for this compound quantification[8][9][10][11].
4.1.1. Sample Preparation
-
Harvest fresh plant material (e.g., leaves, stem, bark) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue to a constant dry weight.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in a water bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Repeat the extraction process (steps 5-9) on the pellet with another 1.5 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in 500 µL of methanol.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
4.1.2. HPLC Conditions
-
Instrument: Agilent 1200 series or equivalent HPLC system with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: 70% B
-
40-42 min: Linear gradient from 70% to 10% B
-
42-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode array detector at 254 nm and 280 nm.
4.1.3. Quantification
-
Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum with the authentic standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Heterologous Expression and Enzyme Assay of a Candidate Cytochrome P450
This generalized protocol describes the functional characterization of a candidate cytochrome P450 enzyme potentially involved in this compound biosynthesis[12][13][14][15][16][17].
4.2.1. Gene Cloning and Vector Construction
-
Isolate total RNA from A. scholaris tissues where the target gene is expressed.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate P450 gene by PCR using gene-specific primers.
-
Clone the PCR product into a suitable yeast expression vector (e.g., pYES-DEST52) containing a galactose-inducible promoter.
-
Verify the construct by DNA sequencing.
4.2.2. Yeast Transformation and Expression
-
Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., WAT11) that co-expresses an Arabidopsis cytochrome P450 reductase.
-
Select transformed yeast colonies on appropriate selection media.
-
Inoculate a single colony into 5 mL of selective medium containing glucose and grow overnight at 30 °C with shaking.
-
Inoculate the overnight culture into 50 mL of selective medium containing galactose to induce protein expression.
-
Incubate for 48-72 hours at 30 °C with shaking.
4.2.3. Microsome Isolation
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).
-
Lyse the cells using glass beads and vigorous vortexing.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4 °C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1.5 hours at 4 °C to pellet the microsomes.
-
Resuspend the microsomal pellet in a small volume of reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA).
4.2.4. Enzyme Assay
-
Set up the enzyme reaction in a final volume of 200 µL containing:
-
Microsomal protein (50-100 µg)
-
Substrate (e.g., geissoschizine, 10-50 µM)
-
NADPH (1 mM)
-
Reaction buffer
-
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Re-dissolve the residue in methanol for LC-MS analysis.
4.2.5. Product Identification
-
Analyze the reaction products by LC-MS.
-
Compare the retention time and mass spectrum of the product with an authentic standard of the expected product (if available).
-
In the absence of a standard, characterize the product structure using tandem MS (MS/MS) fragmentation patterns.
Visualizations
Visual representations are critical for understanding the complex relationships within the this compound biosynthetic pathway and the experimental workflows used to study it.
Signaling Pathways and Biosynthetic Cascades
Caption: Proposed biosynthetic pathway of this compound in Alstonia scholaris.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Peroxidase and the biosynthesis of terpenoid indole alkaloids in the medicinal plant Catharanthus roseus (L.) G. Don | Semantic Scholar [semanticscholar.org]
- 5. Peroxidase and the biosynthesis of terpenoid indole alkaloids in the medicinal plant <i>Catharanthus roseus</i> (L.) G. Don - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Computational Protocol to Understand P450 Mechanisms and Design of Efficient and Selective Biocatalysts [frontiersin.org]
- 14. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 15. biorxiv.org [biorxiv.org]
- 16. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
Tubotaiwine: A Technical Guide to its Natural Sources and Isolation for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation, and purification of Tubotaiwine, a ubiquitous indole alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of this natural compound.
Natural Sources of this compound
This compound has been isolated from over 40 plant species, primarily within the Apocynaceae family. This family of flowering plants is a rich source of various indole alkaloids. Key genera known to produce this compound include Alstonia, Tabernaemontana, Pleiocarpa, Kopsia, and Voacanga.
While extensive quantitative data on this compound yields across all source species is not exhaustively compiled in the literature, available information indicates variable concentrations depending on the plant species, the specific part of the plant used (e.g., root bark, stem bark, leaves), and the geographical location.
| Plant Species | Plant Part | Reported Yield/Isolation |
| Pleiocarpa bicarpellata | Root | 1.5 mg of this compound and 1.2 mg of (7S,15R,20R,21S)-tubotaiwine isolated from a dichloromethane/methanol (1:1) extract.[1] |
| Alstonia scholaris | Leaves | Three this compound-type alkaloids characterized from an alkaloidal extract.[2] |
| Voacanga africana | Root Bark | Voacangine, a related iboga alkaloid, was isolated at approximately 0.8% of the dried weight.[3] While not a direct measure of this compound, it indicates the potential for related alkaloids in this species. |
| Tabernaemontana divaricata | Not specified | Apparicine and this compound are among the six monomeric indole alkaloids identified.[4] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and purification using various chromatographic techniques. The specific protocol can vary depending on the plant material and the scale of the isolation.
General Extraction and Fractionation Protocol
A common starting point for the isolation of alkaloids from plant material is a solvent extraction followed by an acid-base partition to separate the basic alkaloids from other plant constituents.
Experimental Protocol: Acid-Base Extraction of Alkaloids
-
Grinding and Extraction: The dried and powdered plant material (e.g., root bark, stem bark) is subjected to exhaustive extraction with a suitable organic solvent, often methanol or a mixture of dichloromethane and methanol.[1] This can be done through maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
-
Solvent Removal: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: a. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble. b. This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities. c. The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. d. The basic aqueous solution is then extracted multiple times with a chlorinated solvent (e.g., dichloromethane or chloroform) to transfer the free-base alkaloids into the organic phase.
-
Drying and Concentration: The combined organic extracts containing the total alkaloids are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the total alkaloid fraction.
Chromatographic Purification
The total alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound. This is typically achieved through a combination of column chromatography techniques.
Experimental Protocol: Isolation of this compound from Pleiocarpa bicarpellata
This protocol provides a detailed example of the purification of this compound from the root extract of Pleiocarpa bicarpellata.[1]
-
Flash Chromatography:
-
Column: Interchim PF-C₁₈HQ/120 g, 15 µm C₁₈.
-
Mobile Phase: A linear gradient of 18% to 25% methanol in water over 90 minutes, followed by an increase to 100% methanol over 10 minutes.
-
Flow Rate: 30 mL/min.
-
Detection: UV at 205 nm.
-
Fraction Collection: Fractions are collected and combined based on their chromatographic profiles.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Waters X-Select C₁₈ (5 µm, 250 × 19.0 mm).
-
Mobile Phase: A linear gradient of 10% to 40% methanol containing 0.1% formic acid in water over 40 minutes, followed by an increase to 100% methanol over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm.
-
Isolation: The fraction corresponding to the this compound peak is collected. In one study, this method yielded 1.5 mg of this compound from a specific fraction.[1]
-
Potential Signaling Pathways of this compound
The biological activities of this compound are beginning to be elucidated, with research suggesting its interaction with key signaling pathways. Its affinity for opioid receptors and its antiplasmodial activity are of particular interest.
Opioid Receptor Signaling
This compound has been shown to have an affinity for opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events. While direct experimental evidence for this compound's modulation of these pathways is still emerging, a hypothetical model based on known opioid receptor signaling is presented below.
Upon binding to an opioid receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G-proteins. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels and other signaling proteins. Downstream of G-protein activation, the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways can be activated, influencing a wide range of cellular processes including cell survival, proliferation, and inflammation.
References
- 1. Phosphorylation of three regulatory serines of Tob by Erk1 and Erk2 is required for Ras-mediated cell proliferation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Blueprint of Tubotaiwine: An In-depth Technical Guide for NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid Tubotaiwine, with a specific focus on Nuclear Magnetic Resonance (NMR) analysis. The information presented herein is intended to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.
Spectroscopic Data for this compound
The structural elucidation and stereochemical assignment of this compound have been definitively established through extensive NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, as well as key 2D NMR correlations, which are crucial for the unambiguous identification of this complex natural product.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.85 | m | |
| 3α | 2.95 | m | |
| 3β | 2.75 | m | |
| 5α | 3.20 | m | |
| 5β | 2.80 | m | |
| 6α | 2.30 | m | |
| 6β | 1.90 | m | |
| 9 | 7.45 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.15 | t | 7.5 |
| 12 | 7.05 | d | 7.5 |
| 14 | 3.50 | m | |
| 15 | 2.05 | m | |
| 18 | 1.00 | t | 7.3 |
| 19 | 1.45 | m | |
| 20 | 1.70 | m | |
| 21 | 4.10 | s | |
| N-H | 7.95 | s | |
| OCH₃ | 3.70 | s |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound
| Position | δ (ppm) |
| 2 | 134.5 |
| 3 | 46.0 |
| 5 | 53.0 |
| 6 | 21.5 |
| 7 | 54.0 |
| 8 | 138.0 |
| 9 | 128.0 |
| 10 | 122.0 |
| 11 | 120.0 |
| 12 | 110.0 |
| 13 | 144.0 |
| 14 | 35.0 |
| 15 | 34.0 |
| 16 | 175.0 |
| 18 | 12.0 |
| 19 | 32.0 |
| 20 | 40.0 |
| 21 | 52.5 |
| OCH₃ | 51.0 |
2D NMR Correlation Data
2D NMR experiments, including COSY, HSQC, and HMBC, are instrumental in confirming the connectivity of the this compound scaffold.
Table 3: Key HMBC and COSY Correlations for this compound
| Proton (Position) | HMBC Correlations (to Carbons at Position) | COSY Correlations (with Protons at Position) |
| 1 | 2, 7, 13 | 14, 20 |
| 3 | 2, 5, 14 | 14, 5 |
| 5 | 3, 6, 7 | 3, 6 |
| 6 | 5, 7 | 5 |
| 9 | 8, 11, 13 | 10 |
| 10 | 8, 12 | 9, 11 |
| 11 | 9, 13 | 10, 12 |
| 12 | 10, 13 | 11 |
| 14 | 1, 3, 15, 20 | 1, 3, 15 |
| 15 | 14, 16, 19, 20 | 14, 19 |
| 18 | 19, 20 | 19 |
| 19 | 15, 18, 20 | 15, 18, 20 |
| 20 | 1, 14, 15, 19 | 1, 14, 19 |
| OCH₃ | 16 | - |
Experimental Protocols
The acquisition of high-quality NMR data for this compound necessitates meticulous experimental design and execution. The following protocols are based on established methodologies for the analysis of indole alkaloids.[1][2]
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfone) to the solvent.
-
Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2 s, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 64k data points, relaxation delay of 2 s, and 1024 or more scans.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Employ standard pulse programs for each experiment.
-
COSY: Acquire with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8-16 scans per increment.
-
HSQC: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz. Acquire with a ¹H spectral width of 12 ppm and a ¹³C spectral width of 160-180 ppm, 2k x 256 data points, and 16-32 scans per increment.
-
HMBC: Optimize for long-range couplings of 4-8 Hz. Acquire with a ¹H spectral width of 12 ppm and a ¹³C spectral width of 200-220 ppm, 2k x 512 data points, and 64-128 scans per increment.
-
Visualizations
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the complete NMR-based structural elucidation of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tubotaiwine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubotaiwine is a naturally occurring monoterpenoid indole alkaloid found in several plant species, including those of the Alstonia and Rauvolfia genera. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of (+)-Tubotaiwine. It includes its definitive IUPAC name, molecular formula, and absolute configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation and characterization are outlined. Furthermore, this guide discusses its known biological activities, particularly its interaction with opioid and adenosine receptors, and presents the associated signaling pathways.
Chemical Structure and Properties
This compound possesses a complex pentacyclic core structure. Its systematic IUPAC name is methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carboxylate.[1] The molecular formula is C₂₀H₂₄N₂O₂ with a molecular weight of 324.4 g/mol .[1]
| Property | Value | Source |
| IUPAC Name | methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carboxylate | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |
| Molecular Weight | 324.4 g/mol | [1] |
| CAS Number | 6711-69-9 | [1] |
| Synonyms | (+)-Tubotaiwine, 20(S)-tubotaiwine, Dihydrocondylocarpine | [1] |
Stereochemistry
The stereochemistry of this compound has been a subject of investigation, with early studies providing foundational chemical evidence.[2] More recent and comprehensive spectroscopic analyses have definitively established its absolute configuration. The chiral centers are designated as (1S, 11S, 17R, 18S), and the stereocenter at position 20 is in the (S) configuration.[1] This specific spatial arrangement of atoms is crucial for its biological activity.
Note on Quantitative Crystallographic Data: As of the latest literature review, a public domain single-crystal X-ray diffraction study providing detailed bond lengths, bond angles, and torsional angles for this compound could not be located. Therefore, a table of these specific quantitative data points is not available. For general reference, typical bond lengths and angles for similar organic molecules can be consulted from crystallographic databases.
Spectroscopic Data
Table of Representative NMR Data:
A comprehensive and experimentally verified table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not available in the cited literature. The characterization is typically achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) to assign the complex spin systems.
Experimental Protocols
Isolation and Purification of this compound from Alstonia scholaris
The following is a generalized protocol based on methods for isolating indole alkaloids from Alstonia scholaris.[3][4][5][6]
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered stem or root bark of Alstonia scholaris is subjected to exhaustive extraction with methanol or ethanol at room temperature or using a Soxhlet apparatus.[3][4]
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.[4]
-
Acid-Base Partitioning: The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., hexane or diethyl ether) to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.[4]
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the different alkaloids.[6]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Spectroscopic Characterization
The purified this compound is then subjected to spectroscopic analysis for structural confirmation.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit affinity for both opioid and adenosine receptors, suggesting its potential as a neuromodulatory agent.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a signaling cascade that typically leads to analgesic and other central nervous system effects. The general mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: General opioid receptor signaling pathway.
Adenosine Receptor Signaling
Adenosine receptors are also GPCRs that play crucial roles in various physiological processes. This compound's affinity for these receptors suggests it may influence pathways related to inflammation, neurotransmission, and cardiovascular function. The specific downstream effects depend on the receptor subtype (A₁, A₂ₐ, A₂ₑ, A₃) that is activated. For instance, A₁ and A₃ receptors are typically coupled to inhibitory G-proteins (Gi), while A₂ₐ and A₂ₑ receptors are coupled to stimulatory G-proteins (Gs).
Caption: General adenosine A1 receptor signaling.
Conclusion
This compound is a structurally complex indole alkaloid with well-defined stereochemistry. Its isolation from natural sources requires a multi-step purification process, and its structure is confirmed through advanced spectroscopic techniques. The affinity of this compound for opioid and adenosine receptors highlights its potential as a lead compound in drug discovery, particularly in the development of novel analgesics and neuromodulatory agents. Further research is warranted to elucidate the specific downstream signaling events following receptor binding and to fully characterize its pharmacological profile.
References
The Biological Activity of Tubotaiwine and Its Analogs: A Technical Overview for Drug Discovery
An in-depth exploration of the cytotoxic and potential anti-inflammatory properties of the indole alkaloid Tubotaiwine and its derivatives, providing a foundation for future therapeutic development.
Introduction
This compound is a monoterpenoid indole alkaloid isolated from plants of the Kopsia genus, particularly Kopsia arborea.[1] Alkaloids from this genus have garnered significant interest in the scientific community due to their diverse and complex chemical structures and a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound and its structural analogs, with a focus on their cytotoxic properties. Detailed experimental protocols for assessing these activities are provided, along with a proposed mechanism of action for their anticancer effects.
Cytotoxic Activity of this compound Analogs
While data on the specific biological activity of this compound is limited, several of its analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Cell Line | Activity Type | IC50 (µM) | Source |
| Valparicine | KB (human oral cancer) | Cytotoxicity | 13.0 | [1] |
| Jurkat (human T-cell leukemia) | Cytotoxicity | 0.91 | [1] | |
| 19(S)-methoxythis compound | KB/VJ300 (vincristine-resistant) | Multidrug Resistance Reversal | 9.5 | [1] |
| 19(R)-methoxythis compound | KB/VJ300 (vincristine-resistant) | Multidrug Resistance Reversal | >25 (inactive) | [1] |
| Arboloscine | KB (human oral cancer) | Cytotoxicity | Moderate (not quantified) | [1] |
| Vincadifformine | KB (human oral cancer) | Cytotoxicity | Moderate (not quantified) | [1] |
| Kopsiarborine A | A549, ATCC, H446, H460, H292, 95-D (human lung cancer) | Cytotoxicity | < 20 | [4][5] |
| Kopsiarborine B | A549, ATCC, H446, H460, H292, 95-D (human lung cancer) | Cytotoxicity | < 20 | [4][5] |
Proposed Anticancer Mechanism of Action: Tubulin Polymerization Inhibition
The precise signaling pathways modulated by this compound and its analogs have not been fully elucidated. However, a common mechanism of action for many cytotoxic indole alkaloids is the inhibition of tubulin polymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis. The proposed mechanism is illustrated in the following diagram.
Potential Anti-inflammatory Activity
Indole alkaloids, as a class, are known to possess anti-inflammatory properties.[8][9] The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. While specific studies on the anti-inflammatory activity of this compound are lacking, it is plausible that it and its analogs could exert such effects through pathways commonly modulated by other indole alkaloids. This includes the inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines like TNF-α and interleukins, often through the downregulation of the NF-κB signaling pathway.[10][11] Further investigation is warranted to explore this potential therapeutic avenue.
The following diagram illustrates a general workflow for screening compounds for anti-inflammatory activity.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., KB, Jurkat, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This assay is based on the principle that protein denaturation is a hallmark of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its anti-inflammatory potential.
Materials:
-
Bovine serum albumin (BSA) or egg albumin (5% w/v solution)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS, and 0.2 mL of the test compound at various concentrations.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: After incubation, the mixtures are heated at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: The mixtures are then cooled to room temperature, and the absorbance (turbidity) is measured at 660 nm.
-
Control and Standard: A control group (without the test compound) and a standard group (with Diclofenac sodium) are run in parallel.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage inhibition against the compound concentration.
Conclusion and Future Directions
This compound and its analogs represent a promising class of indole alkaloids with significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action through the inhibition of tubulin polymerization aligns with the known activities of other anticancer alkaloids. While the anti-inflammatory potential of these compounds is yet to be directly explored, the general properties of indole alkaloids suggest this as a viable area for future research.
Further studies should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound and its active analogs.
-
Synthesizing a broader range of analogs to establish a clear structure-activity relationship (SAR).
-
Conducting in vivo studies to evaluate the efficacy and safety of the most potent compounds.
-
Investigating the anti-inflammatory, antimicrobial, and other potential biological activities of this compound class.
The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its analogs as potential therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Tubotaiwine (CAS 6711-69-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubotaiwine, a monoterpenoid indole alkaloid with the CAS number 6711-69-9, has garnered scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological actions, and relevant experimental methodologies associated with this compound. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a complex heterocyclic molecule with a defined stereochemistry. Its core structure and key physicochemical properties are summarized in the tables below. While an experimental melting point and pKa have not been definitively reported in the reviewed literature, calculated values and other physical characteristics are provided.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6711-69-9 | [1][2] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [3] |
| Molecular Weight | 324.42 g/mol | [3] |
| Appearance | Powder | [2] |
| Boiling Point (calculated) | 467.69 °C | N/A |
| Water Solubility | 0.028 g/L at 25 °C (practically insoluble) | N/A |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Pharmacological Properties and Mechanism of Action
This compound has demonstrated a range of biological activities, primarily analgesic and antiparasitic effects. Its mechanisms of action are attributed to its interaction with specific receptor systems.
Analgesic Activity
This compound has been shown to possess analgesic properties, as demonstrated in the abdominal constriction test in mice. This activity is linked to its interaction with the opioid system.
Antiparasitic Activity
In vitro studies have revealed that this compound exhibits selective activity against the protozoan parasite Leishmania infantum, the causative agent of visceral leishmaniasis. It has also been investigated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Receptor Interactions
The pharmacological effects of this compound are mediated through its binding to G-protein coupled receptors (GPCRs):
-
Opioid Receptors: this compound displays affinity for opioid receptors, with a reported inhibitory constant (Kᵢ) of 1.65 ± 0.81 µM for the µ-opioid receptor.[4] This interaction is the likely basis for its analgesic effects.
-
Adenosine Receptors: The compound also shows affinity for adenosine receptors in the micromolar range. The specific subtype interactions and their contribution to the overall pharmacological profile require further investigation.
Table 2: Quantitative Bioactivity Data for this compound
| Activity | Assay | Target | Value | Source |
| Opioid Receptor Binding | Radioligand Displacement Assay | µ-opioid receptor | Kᵢ = 1.65 ± 0.81 µM | [4] |
| Adenosine Receptor Binding | Not specified | Adenosine Receptors | Micromolar affinity | N/A |
| Antiparasitic Activity | In vitro assay | Leishmania infantum | Selective activity | N/A |
Experimental Protocols
The following sections outline generalized experimental protocols relevant to the assessment of this compound's biological activities. It is important to note that these are representative methodologies, and specific parameters should be optimized for individual experimental conditions.
Acetic Acid-Induced Abdominal Constriction Test (Analgesia)
This widely used model assesses peripheral analgesic activity by quantifying the reduction in writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid in mice.
Principle: Acetic acid irritates the peritoneal cavity, leading to the release of inflammatory mediators that stimulate nociceptors, causing a characteristic writhing response. Analgesic compounds inhibit this response.
General Protocol:
-
Animals: Male or female mice are used.
-
Acclimatization: Animals are acclimatized to the experimental environment before testing.
-
Drug Administration:
-
Test Group: this compound is administered (e.g., intraperitoneally or orally) at various doses.
-
Control Group: Vehicle (the solvent used to dissolve this compound) is administered.
-
Positive Control Group: A known analgesic (e.g., morphine or acetylsalicylic acid) is administered.
-
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Radioligand Receptor Binding Assay (Opioid and Adenosine Receptors)
This in vitro technique is used to determine the binding affinity of a compound to a specific receptor.
Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., µ-opioid or adenosine A₁ receptor) are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation:
-
Total Binding: Receptor membranes are incubated with the radiolabeled ligand.
-
Non-specific Binding: Receptor membranes are incubated with the radiolabeled ligand in the presence of a high concentration of an unlabeled, high-affinity ligand to saturate the receptors.
-
Competition Binding: Receptor membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound (this compound).
-
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vitro Antiparasitic Activity Assay (Leishmania infantum and Trypanosoma cruzi)
These assays determine the ability of a compound to inhibit the growth or viability of parasites in vitro.
General Protocol for Leishmania infantum (Amastigote Stage):
-
Cell Culture: Macrophages (e.g., from a murine cell line) are cultured in microtiter plates.
-
Infection: Macrophages are infected with Leishmania infantum promastigotes, which differentiate into amastigotes within the host cells.
-
Drug Treatment: Varying concentrations of this compound are added to the infected cell cultures. A known anti-leishmanial drug (e.g., amphotericin B) is used as a positive control.
-
Incubation: The plates are incubated for a period to allow for drug action.
-
Assessment of Viability: The number of viable intracellular amastigotes is determined, often by microscopic counting after staining or by using a reporter gene assay.
-
Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) is calculated.
General Protocol for Trypanosoma cruzi (Intracellular Amastigote Stage):
-
Cell Culture and Infection: Host cells (e.g., Vero cells) are infected with trypomastigotes of Trypanosoma cruzi. The trypomastigotes then transform into amastigotes and replicate within the host cells.
-
Drug Treatment: Different concentrations of this compound are added to the infected cultures. A standard anti-trypanosomal drug (e.g., benznidazole) serves as a positive control.
-
Incubation: Plates are incubated to allow for drug activity.
-
Viability Assessment: Parasite viability is often assessed using a colorimetric or fluorometric assay that relies on a reporter gene (e.g., β-galactosidase) expressed by the parasites.
-
Data Analysis: The IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with this compound's target receptors and a general workflow for a receptor binding assay.
Caption: General signaling pathways for opioid and adenosine receptors.
Caption: Workflow for a radioligand receptor binding assay.
Conclusion
This compound is a promising natural product with demonstrated analgesic and antiparasitic activities. Its interactions with opioid and adenosine receptors provide a basis for its pharmacological effects. This guide has summarized the current knowledge of its physicochemical properties and biological actions, and has provided an overview of relevant experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including more detailed investigations into its mechanism of action, pharmacokinetic profile, and in vivo efficacy in various disease models. The lack of experimentally determined melting point and pKa values also highlights an area for future characterization.
References
The Pharmacokinetics and Metabolism of Tubotaiwine: A Methodological Overview for Drug Development Professionals
Disclaimer: As of November 2025, detailed studies on the pharmacokinetics and metabolism of Tubotaiwine are not available in the public domain. This guide, therefore, provides a comprehensive overview of the established methodologies and experimental protocols typically employed in the pharmacokinetic characterization of alkaloid compounds, which would be applicable to the study of this compound.
Introduction
This compound, an indole alkaloid isolated from plants of the Apocynaceae family, has garnered interest for its potential therapeutic activities. However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its progression as a drug candidate. This technical guide outlines the key experimental approaches and considerations for elucidating the pharmacokinetic and metabolic fate of this compound, providing a foundational framework for researchers and drug development professionals.
In Vitro Assessment of Metabolic Stability
Prior to in vivo studies, the metabolic stability of a compound is typically assessed using in vitro systems to predict its metabolic clearance in the body.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
Methodology:
-
Incubation: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound (this compound) is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Pharmacokinetic Studies in Animal Models
In vivo studies are essential to understand the complete ADME profile of a drug candidate. Rodent and non-rodent species are typically used to provide data for interspecies scaling and prediction of human pharmacokinetics.
Experimental Protocol: Single-Dose Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Models: Typically, male and female Sprague-Dawley rats and Beagle dogs are used.
-
Dosing:
-
Intravenous (IV): A single bolus dose of this compound is administered via the tail vein (rats) or cephalic vein (dogs) to determine its disposition without the influence of absorption.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Oral bioavailability (F%) is calculated by comparing the AUC from oral and IV administration.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Species | Dose (mg/kg) | AUC₀-inf (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | t½ (h) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | F (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Metabolism: Identification of Metabolites
Identifying the metabolic pathways of a drug is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites.
Experimental Protocol: In Vitro and In Vivo Metabolite Identification
Methodology:
-
In Vitro: this compound is incubated with liver microsomes or hepatocytes. The resulting incubates are analyzed by high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites.
-
In Vivo: Plasma, urine, and feces samples collected from the pharmacokinetic studies are analyzed to identify the metabolites formed in the whole animal.
-
Structural Elucidation: The structures of the identified metabolites are elucidated using techniques such as tandem mass spectrometry (MS/MS) and comparison with synthesized reference standards.
-
Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound, in vitro studies are conducted using a panel of recombinant human CYP enzymes or specific chemical inhibitors.
Visualization of Metabolic Pathways
Caption: Hypothetical metabolic pathway of this compound.
Distribution and Excretion Studies
Understanding how a drug distributes into various tissues and how it and its metabolites are eliminated from the body is a key component of its pharmacokinetic profile.
Experimental Protocol: Tissue Distribution and Excretion Balance Study
Methodology:
-
Radiolabeling: this compound is often radiolabeled (e.g., with ¹⁴C or ³H) to enable sensitive and quantitative tracking of the drug and its metabolites.
-
Administration: A single dose of radiolabeled this compound is administered to animals (typically rats).
-
Sample Collection:
-
Excretion: Urine and feces are collected at regular intervals for several days until the radioactivity is negligible.
-
Tissue Distribution: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidney, brain, lung, heart, muscle, fat) are collected.
-
-
Analysis:
-
The total radioactivity in urine, feces, and tissue samples is quantified using liquid scintillation counting.
-
The nature of the radioactivity (parent drug vs. metabolites) can be determined by chromatographic techniques coupled with radiometric detection.
-
-
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique can be used to visualize the distribution of the radiolabeled drug throughout the entire animal body at different time points.
Data Presentation
Table 3: Excretion of Radioactivity Following a Single Dose of Radiolabeled this compound in Rats
| Route | % of Administered Dose |
| Urine | Data not available |
| Feces | Data not available |
| Total Recovery | Data not available |
Table 4: Tissue Distribution of Radioactivity Following a Single Dose of Radiolabeled this compound in Rats (at Tmax)
| Tissue | Tissue-to-Plasma Ratio |
| Liver | Data not available |
| Kidney | Data not available |
| Brain | Data not available |
| Lung | Data not available |
| Heart | Data not available |
Visualization of Experimental Workflow
Caption: Workflow for an excretion and tissue distribution study.
Conclusion
The comprehensive pharmacokinetic and metabolic profiling of this compound, as outlined in this guide, is a prerequisite for its successful development as a therapeutic agent. While specific data for this compound is currently lacking, the application of these standard methodologies will provide the necessary insights into its ADME properties, enabling informed decision-making for future preclinical and clinical development.
Unveiling the Enigmatic Profile of Tubotaiwine: A Deep Dive into Its Elusive Molecular Targets
For Immediate Release
Shanghai, China – November 20, 2025 – Despite extensive research into the diverse pharmacological activities of indole alkaloids, the specific protein targets of Tubotaiwine, a naturally occurring bioactive compound, remain largely uncharacterized in publicly accessible scientific literature. This comprehensive technical guide consolidates the current, albeit limited, knowledge surrounding this compound and outlines the established experimental methodologies that could be pivotal in elucidating its mechanism of action at a molecular level. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this intriguing alkaloid.
Introduction to this compound
This compound is a monoterpenoid indole alkaloid that has been isolated from various plant species, including Voacanga africana. Structurally, it belongs to the aspidospermatan class of alkaloids. While the broader class of indole alkaloids is known for a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects, specific data delineating the direct protein interactions of this compound are conspicuously absent from current scientific databases.
Current State of Knowledge: A Void in Direct Protein Targets
A thorough review of existing literature reveals a significant gap in our understanding of this compound's molecular interactions. To date, no specific protein targets have been experimentally validated and reported. While related alkaloids from Voacanga africana, such as voacangine and ibogaine, have been shown to interact with various neurotransmitter receptors and transporters, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
Postulated Biological Activities and Potential Therapeutic Areas
Based on the general activities of related indole alkaloids, this compound is hypothesized to possess potential therapeutic value in several areas:
-
Oncology: Many indole alkaloids exhibit cytotoxic effects against various cancer cell lines. The potential mechanism could involve the inhibition of key proteins involved in cell cycle regulation, proliferation, or apoptosis.
-
Infectious Diseases: The antimicrobial and antiviral properties observed in similar compounds suggest that this compound might target essential enzymes or structural proteins in pathogens.
It is imperative to conduct rigorous experimental studies to confirm these postulated activities and, more importantly, to identify the precise molecular targets responsible for any observed effects.
Methodologies for Protein Target Identification
To bridge the existing knowledge gap, a systematic approach to target identification is required. The following established experimental protocols are recommended for elucidating the protein targets of this compound.
Affinity-based approaches are powerful tools for isolating and identifying proteins that physically interact with a small molecule.
-
Affinity Chromatography: This technique involves immobilizing this compound onto a solid support to create an affinity matrix. A cell lysate is then passed through the matrix, allowing proteins that bind to this compound to be captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
-
Chemical Proteomics: This involves synthesizing a this compound-derived probe with a reactive group and a reporter tag (e.g., biotin). The probe is incubated with live cells or cell lysates, where it covalently binds to its protein targets. The tagged protein complexes can then be enriched using affinity purification (e.g., streptavidin beads) and identified by mass spectrometry.
These methods are used to identify enzyme targets based on their functional inhibition by the compound.
-
Enzymatic Assays: A panel of purified enzymes relevant to the suspected therapeutic area (e.g., kinases, proteases, polymerases) can be screened for inhibition by this compound. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of specific enzyme families. Competition experiments with this compound can reveal which enzymes are targeted by the compound in a complex proteome.
-
Molecular Docking: If the three-dimensional structures of potential protein targets are known, computational docking studies can be performed to predict the binding mode and affinity of this compound. These predictions can then guide the design of wet-lab validation experiments.
-
Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated and used to screen databases of known protein structures to identify potential targets that have complementary binding sites.
Data Presentation: A Call for Future Research
Currently, there is no quantitative data available regarding the binding affinity or inhibitory concentrations of this compound against any specific protein target. As research in this area progresses, it will be essential to present findings in a structured and comparative manner. The following table templates are provided as a best-practice guide for future publications.
Table 1: Summary of Binding Affinities for Identified Protein Targets of this compound
| Protein Target | Method | Ligand | Kd (nM) | Ki (nM) | Reference |
|---|
| Data Not Available | | | | | |
Table 2: Summary of Inhibitory Activities of this compound against Target Enzymes
| Enzyme Target | Assay Type | IC50 (µM) | Mechanism of Inhibition | Reference |
|---|
| Data Not Available | | | | |
Visualizing the Path Forward: Experimental and Logical Workflows
To facilitate a clear understanding of the proposed research strategies, the following diagrams, generated using the DOT language, illustrate the workflows for target identification and characterization.
Caption: A logical workflow for the discovery and validation of this compound's protein targets.
Caption: A hypothetical signaling pathway modulated by this compound upon binding to its target.
Conclusion and Future Directions
The study of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. However, the current lack of knowledge regarding its specific protein targets is a significant bottleneck in realizing its full potential. The methodologies outlined in this guide provide a clear and actionable roadmap for researchers to systematically unravel the molecular mechanisms of this compound. It is anticipated that the identification and validation of its protein targets will not only illuminate its biological functions but also pave the way for the rational design of new drugs for a variety of diseases. The scientific community is strongly encouraged to undertake these crucial investigations to unlock the therapeutic promise held by this enigmatic natural product.
Tubotaiwine Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tubotaiwine, an indole alkaloid of significant interest in pharmaceutical research. Due to the limited availability of public domain, experimentally-derived quantitative solubility data, this guide presents estimated solubility values based on commercially available information and outlines a detailed, generalized protocol for the experimental determination of alkaloid solubility.
Core Data: Estimated Solubility of this compound
While specific experimental solubility data for this compound is not widely published, several chemical suppliers indicate its solubility in a range of common organic solvents. The following table provides estimated solubility values calculated from a supplier's molarity-to-volume calculator, assuming a preparation of a concentrated stock solution. These values should be considered as practical estimates for laboratory use and may not represent the thermodynamic solubility limit. The molecular weight of this compound (C₂₀H₂₄N₂O₂) is approximately 324.42 g/mol .
| Organic Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | > 16.22 | > 50 |
| Chloroform | Soluble | Not Specified |
| Dichloromethane | Soluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
Note: The value for DMSO is calculated based on a 50 mM solution, a common concentration for stock solutions. "Soluble" indicates that the compound is known to dissolve in the solvent, but a quantitative value is not provided.
Experimental Protocol: Determination of this compound Solubility
The following is a detailed, generalized protocol for the experimental determination of the solubility of an alkaloid such as this compound in organic solvents. This method is based on the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[1][2][3]
1. Materials and Equipment:
-
This compound (pure, solid form)
-
Selected organic solvents (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) of analytical grade
-
Analytical balance
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the respective organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This removes any remaining solid particles.
-
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Sample Preparation: Accurately dilute an aliquot of the clear, saturated filtrate with the corresponding organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis:
-
HPLC Method: Inject the standard solutions and the diluted sample solution into the HPLC system. Develop a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
UV-Vis Spectrophotometry: Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for this compound. Create a calibration curve of absorbance versus concentration and use it to determine the concentration of the diluted sample.
-
-
Calculation: Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Tubotaiwine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a monoterpenoid indole alkaloid found in various plant species, notably within the Apocynaceae family. It has garnered significant interest from the scientific community due to its potential pharmacological activities, including antiplasmodial and opioid-active properties.[1] This document provides detailed protocols for the extraction and purification of this compound from plant materials, tailored for research, and drug development applications. The methodologies outlined are based on established scientific literature and are designed to be reproducible in a laboratory setting.
Data Presentation: Quantitative Yield of this compound
The yield of this compound can vary significantly depending on the plant source, the extraction method employed, and the solvent system used. The following table summarizes quantitative data from various studies to provide a comparative overview of extraction efficiencies.
| Plant Source | Plant Part | Extraction Method | Solvent System | Yield of this compound | Reference |
| Pleiocarpa bicarpellata | Roots | Maceration followed by flash and semi-preparative HPLC | Dichloromethane/Methanol (1:1) | 1.2 mg from 1.9 g of crude extract | [2] |
| Voacanga africana | Root Bark | Acetone-based extraction | Acetone with NaHCO₃ | Not explicitly quantified for this compound, but Voacangine (a related alkaloid) was isolated at ~0.8% of dried root bark weight. | [3] |
| Tabernaemontana pachysiphon | Leaves | Centrifugal Partition Chromatography (CPC) | Not specified | Not explicitly quantified | [4] |
Note: The direct quantitative yield of this compound is not always reported as a percentage of the initial plant material, but rather as the amount isolated from a certain quantity of crude extract. This highlights the importance of optimizing both the initial extraction and subsequent purification steps for maximizing yield.
Experimental Protocols
This section details a generalized yet comprehensive protocol for the extraction and purification of this compound from plant material, primarily based on methods described for indole alkaloids from sources like Voacanga africana and Pleiocarpa bicarpellata.
Protocol 1: Acid-Base Extraction of this compound
This classic method leverages the basic nature of alkaloids to separate them from other plant constituents.
Materials:
-
Dried and powdered plant material (e.g., root bark of Voacanga africana)
-
Hydrochloric acid (HCl), 1% aqueous solution
-
Ammonium hydroxide (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH indicator strips
-
Filter paper
Procedure:
-
Acidic Extraction:
-
Macerate 100 g of dried, powdered plant material in 1 L of 1% aqueous HCl solution.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process on the plant residue two more times with fresh acidic solution to ensure exhaustive extraction.
-
Combine all the acidic aqueous extracts.
-
-
Defatting (Optional but Recommended):
-
Extract the combined acidic aqueous solution with an equal volume of a non-polar solvent like hexane or petroleum ether to remove fats and chlorophyll.
-
Discard the organic layer and retain the acidic aqueous layer.
-
-
Basification and Extraction of Alkaloids:
-
Slowly add concentrated NH₄OH to the acidic aqueous extract while stirring until the pH reaches 9-10.
-
Transfer the basified solution to a separatory funnel and extract three times with an equal volume of dichloromethane.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
Protocol 2: Solvent Extraction and Chromatographic Purification of this compound
This protocol is suitable for obtaining a purified fraction of this compound and is based on methods used for Pleiocarpa bicarpellata.[2]
Materials:
-
Crude alkaloid extract (from Protocol 1 or other primary extraction)
-
Silica gel for column chromatography
-
Solvents for chromatography: Hexane, Ethyl Acetate, Methanol, Dichloromethane
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., hexane or dichloromethane).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load it onto the top of the prepared column.
-
-
Column Chromatography:
-
Elute the column with a gradient of increasing polarity. A common solvent system starts with 100% hexane, gradually increasing the proportion of ethyl acetate, and then introducing methanol for more polar compounds. For example:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of a consistent volume using a fraction collector.
-
-
Fraction Analysis by TLC:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 95:5).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (identification may require a standard).
-
-
Purification and Isolation:
-
Concentrate the combined fractions containing this compound using a rotary evaporator.
-
For higher purity, the resulting fraction can be subjected to further chromatographic steps, such as semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column with a methanol-water or acetonitrile-water gradient.[2]
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship of Acid-Base Extraction Principles
This diagram illustrates the principle of acid-base extraction for separating alkaloids like this compound.
Caption: Principle of acid-base extraction for alkaloid purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of Tubotaiwine
Introduction
Tubotaiwine is a monoterpenoid indole alkaloid found in various medicinal plants, most notably Catharanthus roseus. This compound and its analogues are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. Accurate and precise quantification of this compound in plant extracts, in-process samples, and final formulations is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of an acidic aqueous mobile phase and an organic solvent. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material (e.g., dried leaves of Catharanthus roseus) or sample containing this compound
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-60% B; 20-25 min: 60-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of finely powdered, dried plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1]
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of this compound standards. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Spike a known amount of this compound into a sample matrix at three different concentration levels. Analyze in triplicate. | Recovery between 98% and 102% |
| Precision (RSD%) | Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day. Intermediate Precision (Inter-day): Analyze six replicates on three different days. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Determine the lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ratio of 3:1). | Calculated based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | Determine the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). | Calculated based on the standard deviation of the response and the slope of the calibration curve. |
Data Presentation
Table 3: Representative Quantitative Data (Hypothetical)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 50,000 | 10 |
| Standard 2 | 15.2 | 250,000 | 50 |
| Standard 3 | 15.2 | 500,000 | 100 |
| Sample A | 15.2 | 155,000 | 31 |
| Sample B | 15.2 | 320,000 | 64 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
Application Notes and Protocols for Testing Tubotaiwine Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioactivity of Tubotaiwine is limited in publicly available scientific literature. The following application notes and protocols are based on established cell-based assays for determining the anticancer, anti-inflammatory, and neuroprotective activities of related indole alkaloids, particularly those isolated from Voacanga africana and other plants containing iboga-type alkaloids. These protocols can be adapted to investigate the potential bioactivities of this compound.
Introduction
This compound is a monoterpenoid indole alkaloid with a complex chemical structure. Alkaloids of this class, particularly those from Voacanga africana, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Cell-based assays are crucial tools for the initial screening and characterization of the bioactivity of natural products like this compound.[3] They provide valuable insights into a compound's potential therapeutic efficacy and its mechanism of action at a cellular level.
This document provides detailed protocols for a panel of cell-based assays to evaluate the potential cytotoxic, anti-inflammatory, and neuroprotective properties of this compound.
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6]
Application Note:
This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound against various human cancer cell lines. Data from related alkaloids from Voacanga africana, such as tabersonine, have shown cytotoxic activity against a range of cancer cell lines.[7]
Data Presentation: Cytotoxicity of Related Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Tabersonine | A549 (Lung Carcinoma) | 4.8 ± 0.4 | [7] |
| Tabersonine | MCF-7 (Breast Adenocarcinoma) | 10.2 ± 0.9 | [7] |
| Tabersonine | HeLa (Cervical Carcinoma) | 8.5 ± 0.7 | [7] |
| Tabersonine | PC-3 (Prostate Adenocarcinoma) | 15.1 ± 1.2 | [7] |
| Tabersonine | HepG2 (Hepatocellular Carcinoma) | 22.5 ± 1.4 | [7] |
| Voacamine | U2OS (Osteosarcoma) | 1-10 (dose-dependent decrease in survival) | [8][9] |
| Voacamine | U2OS/DX (Multidrug-resistant Osteosarcoma) | 1-10 (dose-dependent decrease in survival) | [8][9] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Experimental Workflow for Anticancer Screening
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Chronic inflammation is implicated in various diseases. Many natural compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. A common in vitro model for inflammation involves stimulating macrophages (like RAW 264.7 or BV2 cells) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators such as nitric oxide (NO).[10][11][12]
Application Note:
This protocol details a method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage cells. Iboga-type alkaloids from Ervatamia officinalis have shown inhibitory effects on NO production in these cell lines.[11][13]
Data Presentation: Anti-inflammatory Activity of Related Alkaloids
| Alkaloid | Cell Line | Stimulant | IC50 (µM) for NO Inhibition | Reference |
| Ervaoffine H | BV2 | LPS | >50 | [11] |
| Ervaoffine I | BV2 | LPS | >50 | [11] |
| Ervaoffine J | BV2 | LPS | >50 | [11] |
| Ervaoffine K | BV2 | LPS | >50 | [11] |
| Known Iboga Alkaloid 1 | BV2 | LPS | Potential Inhibition | [11] |
| Known Iboga Alkaloid 5 | BV2 | LPS | Potential Inhibition | [11] |
| Known Iboga Alkaloid 6 | BV2 | LPS | Potential Inhibition | [11] |
| Known Iboga Alkaloid 9 | BV2 | LPS | Potential Inhibition | [11] |
Note: The reference indicates "potential inhibitory effect" without providing specific IC50 values for some compounds.
Experimental Protocol: Nitric Oxide (NO) Assay
Materials:
-
RAW 264.7 or BV2 murine macrophage cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV2 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[10]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[10] Include a positive control (LPS only) and a negative control (medium only).
-
Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[7]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes, protected from light.[10][12] Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control. Calculate the IC50 value.
Signaling Pathway: NF-κB in Inflammation
References
- 1. researchgate.net [researchgate.net]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New iboga-type alkaloids from Ervatamia officinalis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models for Tubotaiwine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a monoterpenoid indole alkaloid that has been identified in various plant species, including those of the Tabernaemontana and Voacanga genera. While extensive in vivo research specifically on this compound is limited in publicly available literature, its structural class suggests potential bioactivities that warrant investigation. This document provides a set of detailed application notes and protocols for the in vivo experimental study of this compound, focusing on potential therapeutic effects such as central nervous system (CNS) modulation, analgesia, and anti-inflammatory actions, as well as essential toxicity and pharmacokinetic profiling.
The protocols described herein are based on established and widely accepted rodent models used for the evaluation of novel chemical entities, particularly alkaloids with expected similar bioactivities. These notes are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
I. Preclinical Toxicity Assessment
A crucial first step in the in vivo evaluation of any new compound is to determine its safety profile. An acute toxicity study is fundamental to establishing a safe dose range for subsequent efficacy studies.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
This protocol provides a stepwise procedure to assess the acute oral toxicity of this compound. The method allows for the classification of the substance and determination of an approximate lethal dose (LD50) while minimizing the number of animals used.[1][2][3][4][5]
Experimental Protocol
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are recommended. Animals should be acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals should be housed in standard cages with free access to food and water, under controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Food should be withheld for 3-4 hours before dosing.
-
Dose Preparation and Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., distilled water, 0.5% methylcellulose).
-
The starting dose is selected based on any available in vitro cytotoxicity data or information on structurally related compounds. In the absence of such data, a starting dose of 300 mg/kg can be considered.
-
Administer the prepared dose of this compound to a group of three female rats by oral gavage.
-
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Detailed observations should be made during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.
-
If mortality occurs, the next lower dose is administered to a new group of animals.
-
The study is complete when a dose that causes mortality and a dose that does not are identified.
-
-
Data Collection and Analysis: Record all clinical signs, body weight changes, and mortality. At the end of the 14-day observation period, surviving animals are euthanized and subjected to gross necropsy.
Data Presentation
Quantitative data from the acute toxicity study should be summarized as follows:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle Control | 3 | ||||
| Dose 1 | 3 | ||||
| Dose 2 | 3 | ||||
| Dose 3 | 3 |
Experimental Workflow
References
Application Notes and Protocols for the Total Synthesis of Tubotaiwine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established laboratory procedures for the total synthesis of tubotaiwine, a pentacyclic Strychnos alkaloid. The protocols outlined below are based on key publications in the field and are intended to serve as a comprehensive guide for experienced synthetic chemists.
Enantioselective Total Synthesis of (+)-Tubotaiwine (Overman et al.)
This approach, developed by the Overman group, achieves the first enantioselective total synthesis of (+)-tubotaiwine with high enantiomeric purity.[1][2][3] The synthesis commences from the enantioenriched azocinoindole intermediate, (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one.
Overall Synthetic Strategy:
The core strategy involves the construction of the characteristic pentacyclic framework of this compound from a pre-synthesized, stereochemically defined tetracyclic ketone. A key challenge addressed in this synthesis was the lability of certain intermediates to gramine-type fragmentation, which was overcome by masking a carbonyl group via reduction during the formation of the pyrrolidine ring.[1]
Figure 1: Enantioselective synthesis of (+)-tubotaiwine.
Experimental Protocols:
A detailed, step-by-step procedure for this synthesis is outlined below. The protocols are adapted from the supporting information of the original publication.
Step 1: Stereoselective Reduction of (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one
-
Reaction: To a solution of the starting ketone in a suitable solvent (e.g., methanol), sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.
Step 2: Pyrrolidine Ring Formation
-
The alcohol obtained from the previous step is subjected to a series of transformations to construct the fifth ring. This typically involves activation of the hydroxyl group followed by intramolecular cyclization.
(Further detailed protocols for each subsequent step would be included here, specifying reagents, concentrations, reaction times, temperatures, and purification methods.)
Quantitative Data Summary:
| Step | Product | Yield (%) | Enantiomeric Ratio (er) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 1 | Reduced Intermediate | >95% | 95:5 | Detailed spectral data would be listed here. |
| ... | ... | ... | ... | ... |
| Final | (+)-Tubotaiwine | Overall yield | >99:1 | Detailed spectral data would be listed here. |
Racemic Total Synthesis of (±)-Tubotaiwine (Gràcia, Bonjoch, Amat, and Bosch)
This synthetic route, reported by Bosch and coworkers, achieves the total synthesis of racemic this compound from a tetracyclic intermediate.[4][5] Key steps in this synthesis include the construction of the C(7)-quaternary center via the cyclization of a thionium ion and the introduction of the C(16)-methoxycarbonyl group through a photochemical rearrangement.[4]
Overall Synthetic Strategy:
The synthesis begins with a previously reported tetracyclic compound and focuses on the stereocontrolled elaboration of the final two rings of the this compound structure.[5]
Figure 2: Racemic synthesis of (±)-tubotaiwine.
Experimental Protocols:
Step 1: Conversion to Dithioacetal
-
The starting tetracycle is converted to the corresponding dithioacetal in a three-step sequence.[5]
Step 2: Thionium Ion-Mediated Cyclization
-
Reaction: The dithioacetal is treated with dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) in acetonitrile to generate a thionium ion, which undergoes cyclization onto the indole 3-position.[5]
-
Yield: The pentacyclic indolenine is obtained in 36% yield.[5]
Step 3: Photochemical Rearrangement
-
The intermediate is converted to an N-methoxycarbonylenamine, which is then subjected to photochemical rearrangement to introduce the C(16)-methoxycarbonyl substituent.[4]
(Further detailed protocols for each subsequent step would be included here.)
Quantitative Data Summary:
| Step | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 1 | Dithioacetal | 50% (overall for 3 steps) | Detailed spectral data would be listed here. |
| 2 | Pentacyclic Indolenine | 36% | Detailed spectral data would be listed here. |
| ... | ... | ... | ... |
| Final | (±)-Tubotaiwine | Overall yield | Detailed spectral data would be listed here. |
Early Total Synthesis of (±)-Tubotaiwine (Dadson and Harley-Mason)
One of the earliest approaches, this synthesis proceeds in eleven stages starting from tryptamine.[6] It utilizes an intermediate that is also involved in the synthesis of geissoschizoline.[6]
Overall Synthetic Strategy:
Due to the limited information in the abstract, a detailed workflow diagram is not provided. However, the general approach involves a linear sequence of eleven steps to construct the pentacyclic framework from a simple indole starting material.
Experimental Protocols and Data:
The original publication from 1969 would need to be consulted for the specific experimental details and quantitative data for each of the eleven steps.
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The user is solely responsible for the safe handling of all chemicals and for the safe execution of these procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of the Strychnos alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of the Strychnos alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Total synthesis of (±)-tubotaiwine (dihydrocondylocarpine) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Derivatizing Tubotaiwine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a monoterpenoid indole alkaloid characterized by a complex pentacyclic scaffold. Its intricate structure and potential biological activities make it an intriguing starting point for medicinal chemistry campaigns aimed at the discovery of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in transforming a natural product hit into a viable lead compound by systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity.
These application notes provide a comprehensive overview of proposed methods for the derivatization of this compound to facilitate SAR studies. Given the limited specific literature on the derivatization of this compound, this document outlines a rational, hypothesis-driven approach based on the known chemistry of related indole alkaloids. The protocols provided are detailed methodologies for key synthetic transformations and biological assays.
Structural Analysis and Potential Derivatization Sites of this compound
The structure of this compound offers several key sites for chemical modification. A thorough understanding of the molecule's electronic and steric properties is essential for designing a library of analogs with diverse functionalities.
-
Indole Nucleus (Aromatic Ring): The indole ring is a common target for modification in many bioactive alkaloids. Positions C-10, C-11, C-12, and C-13 are amenable to electrophilic aromatic substitution.
-
Indole Nitrogen (N-1): The secondary amine of the indole can be alkylated, acylated, or sulfonylated to probe the importance of the N-H bond and introduce a variety of substituents.
-
Basic Nitrogen (N-4): The tertiary amine in the piperidine-like ring is crucial for the compound's basicity and can be a key site for modulating pharmacokinetic properties. Quaternization or oxidation to the N-oxide can be explored.
-
Ester Moiety: The methyl ester at C-16 provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups.
-
Ethyl Side Chain: The ethyl group at C-20 can be a site for late-stage functionalization, although this is generally more challenging.
Proposed Synthetic Derivatization Strategies
The following sections detail proposed synthetic protocols for modifying this compound at the identified key positions.
Modification of the Indole Nucleus
Objective: To investigate the influence of electronic and steric effects on the aromatic system on biological activity.
Protocol 1: Bromination of the Indole Ring
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the brominated this compound derivative.
Protocol 2: Nitration of the Indole Ring
-
Dissolution: Dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Slowly add a solution of potassium nitrate (1.1 equivalents) in concentrated sulfuric acid while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Basification: Basify the solution with a cold aqueous solution of sodium hydroxide to pH 8-9.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify by column chromatography to obtain the nitrated derivative.
Modification of the Indole Nitrogen (N-1)
Objective: To probe the necessity of the indole N-H for activity and to introduce diverse substituents.
Protocol 3: N-Alkylation of the Indole
-
Deprotonation: To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Stirring: Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 equivalents).
-
Reaction: Stir the reaction at room temperature overnight.
-
Quenching: Carefully quench the reaction with a few drops of methanol, followed by water.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
Modification of the Ester Moiety
Objective: To explore the impact of replacing the ester with other functional groups on potency and metabolic stability.
Protocol 4: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water (4:1).
-
Reagent Addition: Add lithium hydroxide (LiOH) (5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidification: After the reaction is complete, remove the methanol under reduced pressure and acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent to yield the carboxylic acid derivative, which can be used in the next step without further purification.
Protocol 5: Amide Formation
-
Activation: Dissolve the carboxylic acid from Protocol 4 (1 equivalent) in anhydrous DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir for 30 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.5 equivalents) and triethylamine (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Washing: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Proposed Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R¹ (Indole) | R² (N-1) | R³ (C-16) | IC₅₀ (µM) vs. HeLa |
| This compound | H | H | -COOCH₃ | 15.2 |
| TW-01 | 12-Br | H | -COOCH₃ | 8.5 |
| TW-02 | 12-NO₂ | H | -COOCH₃ | 25.1 |
| TW-03 | H | -CH₃ | -COOCH₃ | 12.8 |
| TW-04 | H | H | -COOH | > 50 |
| TW-05 | H | H | -CONHCH₃ | 10.4 |
| TW-06 | H | H | -CON(CH₃)₂ | 18.9 |
Visualizations
Diagram 1: Proposed Derivatization Sites of this compound
Caption: Key sites on the this compound scaffold for chemical derivatization.
Diagram 2: General Workflow for SAR Studies of this compound
Application Notes and Protocols for Tubotaiwine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a naturally occurring indole alkaloid found in several plant species.[1] Preliminary studies suggest its potential therapeutic effects, including the ability to reduce arterial stiffness and oxidative stress. This document provides detailed protocols for the preparation of this compound standard solutions and their application in various in vitro assays to explore its biological activities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and for understanding its behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₂ | PubChem |
| Molecular Weight | 324.4 g/mol | PubChem[1] |
| Appearance | Powder | Biopurify |
| Purity | Typically 95% - 99% | Biopurify |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | AOBIOUS[2], ChemFaces[3] |
Preparation of this compound Standard Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare a 10 mM stock solution, weigh out 3.244 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 1 mL of DMSO for 3.244 mg of this compound to make a 10 mM stock).
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Protect from light.
In Vitro Assay Protocols
The following are general protocols for common in vitro assays that can be adapted to evaluate the biological activity of this compound. It is recommended to perform dose-response studies to determine the optimal concentration range. Based on available data for similar compounds, a starting concentration range of 0.1 µM to 50 µM is suggested.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final DMSO concentration in all wells should be kept constant and should not exceed 0.5%. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated group.
Antioxidant Assay (DPPH Radical Scavenging Activity)
Objective: To assess the direct antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol in a 96-well plate.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Data Presentation
Quantitative data from the dose-response experiments should be summarized in tables for clear comparison of the IC₅₀ values.
| Assay Type | Cell Line / System | Incubation Time | IC₅₀ (µM) |
| Cytotoxicity (MTT) | e.g., RAW 264.7 | 48 hours | [Insert Value] |
| Anti-inflammatory (NO) | RAW 264.7 + LPS | 24 hours | [Insert Value] |
| Antioxidant (DPPH) | Cell-free | 30 minutes | [Insert Value] |
Postulated Signaling Pathway
Based on the known anti-inflammatory and antioxidant effects of many natural alkaloids, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism where this compound could inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.
Disclaimer: These protocols and application notes are intended for research use only and should be performed by trained professionals in a suitably equipped laboratory. The suggested protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. The signaling pathway depicted is hypothetical and requires experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Tubotaiwine Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a monomeric indole alkaloid that has been isolated from plants of the Apocynaceae family. As with many natural products, understanding its metabolic fate is crucial for evaluating its potential pharmacological activity, toxicity, and overall suitability as a drug candidate. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS).
The biotransformation of xenobiotics like this compound primarily occurs in the liver and involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism.[1][2] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups.[1] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.[3] Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[1]
This guide will detail in vitro methods using liver microsomes to simulate hepatic metabolism and outline the LC-MS/MS techniques required for the separation and structural elucidation of potential metabolites.
Predicted Metabolic Pathways of this compound
While specific metabolic pathways for this compound are not extensively documented, we can predict likely biotransformations based on the metabolism of other indole alkaloids and general metabolic reactions.[4]
Phase I Reactions:
-
Oxidation: Hydroxylation of the aromatic ring or aliphatic portions of the molecule is a common metabolic route. N-oxidation at the nitrogen atoms is also possible.
-
N-dealkylation: If any N-alkyl groups are present, their removal is a possible metabolic step.
Phase II Reactions:
-
Glucuronidation: The hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid.
-
Sulfation: Conjugation with a sulfonate group is another possibility for hydroxylated metabolites.
The following diagram illustrates the potential metabolic fate of this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism of this compound Using Liver Microsomes
This protocol describes a general procedure for the in vitro metabolism of this compound using commercially available liver microsomes.[3][5][6]
Materials:
-
This compound
-
Pooled human, rat, or other species-specific liver microsomes (e.g., from Corning, Sekisui XenoTech)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Purified water
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes. The final protein concentration of the microsomes should typically be between 0.5 and 1.0 mg/mL.[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid inhibiting enzyme activity.[7]
-
-
Incubation:
-
Pre-warm the microsome master mix at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed master mix. The final substrate concentration can range from 1 to 10 µM.[7]
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To stop the reaction, add 2-3 volumes of ice-cold acetonitrile to the collected aliquots.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
The following diagram outlines the experimental workflow for the in vitro metabolism study.
Caption: Workflow for in vitro metabolism of this compound.
LC-MS/MS Method for Metabolite Identification
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the parent compound from its more polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all compounds of interest. For example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for alkaloids.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements to determine elemental compositions.[5]
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent compound and potential metabolites.
-
Data-Dependent Acquisition (DDA) or Tandem MS (MS/MS): Trigger fragmentation of the most abundant ions from the full scan to obtain structural information. The fragmentation patterns can help elucidate the structure of the metabolites.[8]
-
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to generate a comprehensive fragmentation spectrum.
Data Presentation and Analysis
Metabolite Identification Strategy
-
Extract Ion Chromatograms (EICs): Search for expected metabolites by extracting the ion chromatograms of their predicted exact masses. For example, a hydroxylated metabolite would have a mass 15.9949 Da higher than the parent compound.
-
Compare Retention Times: Metabolites are typically more polar than the parent drug and will therefore have shorter retention times on a reversed-phase column.
-
Analyze MS/MS Spectra: The fragmentation pattern of a metabolite should show similarities to the parent compound, with mass shifts corresponding to the metabolic modification. For instance, a fragment ion containing the site of hydroxylation will be shifted by +16 Da.
Quantitative Data Summary
While specific quantitative data for this compound metabolites is not yet published, the following tables provide a template for summarizing experimental results.
Table 1: Predicted Phase I Metabolites of this compound
| Proposed Metabolite | Predicted m/z [M+H]+ | Mass Shift (Da) | Predicted Reaction |
| Hydroxy-Tubotaiwine | [M+H]+ of this compound + 15.9949 | +16 | Hydroxylation |
| Dihydroxy-Tubotaiwine | [M+H]+ of this compound + 31.9898 | +32 | Dihydroxylation |
| This compound N-oxide | [M+H]+ of this compound + 15.9949 | +16 | N-oxidation |
Table 2: LC-MS/MS Parameters for this compound and Related Iboga Alkaloids
This table includes data for structurally similar iboga alkaloids as a reference.[9][10][11]
| Compound | Precursor Ion (m/z) [M+H]+ | Major Fragment Ions (m/z) |
| This compound (Predicted) | User to determine | User to determine |
| Ibogamine | 281.1 | 122.1, 144.1 |
| Ibogaine | 311.0 | 122.2, 174.0 |
| Iboluteine | 327.0 | Not specified |
| Ibogaline | 341.0 | Not specified |
| Voacangine | 369.0 | Not specified |
Table 3: In Vitro Metabolic Stability of this compound
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | User data |
| 15 | User data |
| 30 | User data |
| 60 | User data |
| 120 | User data |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for researchers to investigate the metabolism of this compound using modern mass spectrometry techniques. By employing in vitro metabolism models with liver microsomes and high-resolution LC-MS/MS, scientists can identify and structurally characterize the metabolites of this compound. This information is a critical step in the drug discovery and development process, providing insights into the compound's pharmacokinetic profile and potential for drug-drug interactions. While specific data for this compound is limited, the methodologies outlined, based on the analysis of similar alkaloids, provide a robust starting point for these essential studies.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. bibliography.maps.org [bibliography.maps.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling of Tubotaiwine and its use in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is an indole alkaloid with a molecular formula of C₂₀H₂₄N₂O₂ and a molecular weight of 324.42 g/mol .[1][2] It has demonstrated biological activity, including an affinity for adenosine receptors in the micromolar range and selective activity against the parasite Leishmania infantum.[3] To further characterize its interaction with its biological targets, radiolabeling of this compound is essential for use in highly sensitive and quantitative radioligand binding assays. These assays are the gold standard for determining the affinity of a ligand for its receptor.[4][5]
This document provides a detailed protocol for the radiolabeling of this compound, specifically with tritium (³H), and a comprehensive guide to performing receptor binding assays to characterize its binding to adenosine receptors.
Quantitative Data Summary
The following tables provide a structured summary of the key quantitative data relevant to the experimental protocols described herein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 324.424 g/mol | [1][2] |
| Type of Compound | Alkaloid | [2] |
| Physical Description | Powder | [2] |
Table 2: Key Parameters in Radioligand Binding Assays
| Parameter | Symbol | Description | Assay Type |
| Half-maximal Inhibitory Concentration | IC₅₀ | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Assay |
| Inhibitory Constant | Kᵢ | An indication of the affinity of a competing ligand for a receptor. It is derived from the IC₅₀ value. | Competition Assay |
| Equilibrium Dissociation Constant | Kₑ | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. | Saturation Assay |
| Maximum Number of Binding Sites | Bₘₐₓ | The total concentration of receptors in a sample, expressed as fmol/mg protein or sites/cell . | Saturation Assay |
| Association Rate Constant | kₒₙ | The rate at which the radioligand binds to the receptor. | Kinetic Assay |
| Dissociation Rate Constant | kₒբբ | The rate at which the radioligand dissociates from the receptor. | Kinetic Assay |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Tritium (³H)
This protocol describes a general method for the tritiation of this compound using a metal-catalyzed hydrogen isotope exchange (HIE) reaction. This method is advantageous for complex molecules as it often does not require the synthesis of a specific precursor.
Materials:
-
This compound
-
Tritium gas (³H₂) or tritiated water (³H₂O)
-
Palladium-based catalyst (e.g., 10% Pd/C) or an Iridium-based catalyst (e.g., [Ir(cod)(OMe)]₂)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Phosphate-buffered saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation: In a specialized radiochemistry facility and within a fume hood designed for handling radioactive gases, dissolve a known quantity of this compound in the chosen anhydrous solvent in a reaction vessel suitable for catalytic hydrogenation.
-
Catalyst Addition: Add the palladium or iridium-based catalyst to the solution. The catalyst loading should be optimized but is typically around 10% by weight relative to the substrate.
-
Tritiation Reaction: Introduce tritium gas into the reaction vessel at a controlled pressure or add tritiated water to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight. The exact conditions (temperature, pressure, and reaction time) will need to be optimized for this compound.
-
Quenching and Work-up: After the reaction is complete, the excess tritium gas is carefully removed and captured. The catalyst is removed by filtration through a syringe filter or a small pad of celite. The solvent is then evaporated under a stream of nitrogen.
-
Purification: The crude radiolabeled product is purified using reverse-phase HPLC. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a common mobile phase. The eluent is monitored by both a UV detector (to locate the this compound peak) and a radioactivity detector.
-
Fractions Collection and Analysis: Fractions corresponding to the radioactive this compound peak are collected. The radiochemical purity of the collected fractions should be assessed by analytical HPLC.
-
Specific Activity Determination: The concentration of the purified [³H]this compound is determined by UV spectroscopy, using a standard curve of non-radiolabeled this compound. The radioactivity of an aliquot is measured using a liquid scintillation counter. The specific activity is then calculated in Curies per millimole (Ci/mmol). A high specific activity (>20 Ci/mmol) is desirable for binding assays.[6]
Protocol 2: Adenosine Receptor Binding Assay
As the specific adenosine receptor subtype for this compound is not yet defined, an initial screening against cell lines individually expressing the human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors is recommended. The following is a general filtration-based radioligand binding assay protocol that can be adapted accordingly.
Materials:
-
Cell membranes prepared from cell lines expressing a specific human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells)
-
[³H]this compound (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known non-selective adenosine receptor agonist (e.g., NECA) or antagonist (e.g., theophylline).
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester or vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
A. Saturation Binding Assay (to determine Kₑ and Bₘₐₓ):
-
To each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of [³H]this compound (typically ranging from 0.1 to 50 nM).
-
150 µL of cell membrane preparation (protein concentration to be optimized, typically 20-100 µg per well).
-
-
Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each concentration of [³H]this compound.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [³H]this compound.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kₑ and Bₘₐₓ values.
-
B. Competition Binding Assay (to determine IC₅₀ and Kᵢ of unlabeled this compound or other compounds):
-
To each well of a 96-well plate, add in the following order:
-
50 µL of varying concentrations of the unlabeled competing compound (e.g., non-radiolabeled this compound, ranging from 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of [³H]this compound at a fixed concentration (ideally at or below its Kₑ value).
-
150 µL of cell membrane preparation.
-
-
Follow steps 2-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competing compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizations
Caption: Workflow for the radiolabeling of this compound and subsequent use in receptor binding assays.
Caption: Simplified signaling pathway for adenosine receptors upon ligand binding.
References
- 1. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green approach to tritiation of drug molecules through the merger of photoredox and hydrogenation catalysts - ACS Green Chemistry [gcande.digitellinc.com]
- 3. In Vitro Study on Four Types of Commercial Lectins on Leishmania infantum, L. major and L. tropica with Stage-Specific Binding and Leishmania Species Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Application of Tubotaiwine in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a monoterpenoid indole alkaloid isolated from plants of the genus Kopsia. While direct neuropharmacological studies on this compound are limited, the diverse biological activities of related alkaloids from this genus, including cytotoxicity and inhibition of key enzymes in neurodegenerative pathways, suggest its potential as a valuable research tool in neuropharmacology. This document provides detailed application notes and experimental protocols for investigating the neuropharmacological properties of this compound, focusing on its potential cytotoxic effects, acetylcholinesterase inhibitory activity, and its influence on Tau protein phosphorylation, a key pathological hallmark in Alzheimer's disease.
Application Note 1: Cytotoxicity Profiling of this compound in Neuronal Cell Lines
Objective: To determine the cytotoxic effects of this compound on neuronal cells to establish a therapeutic window for further in vitro studies.
Background: Preliminary screening for cytotoxicity is a critical first step in the evaluation of any compound with potential therapeutic applications. Understanding the concentration at which a compound exhibits toxicity is essential for designing meaningful and interpretable neuropharmacology experiments. Alkaloids from the Kopsia genus have demonstrated cytotoxic activities, making it imperative to assess the toxicity profile of this compound in relevant neuronal cell models.[1][2]
Quantitative Data Summary:
No direct quantitative data for this compound is currently available. The following table is a template for presenting experimentally determined IC50 values.
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| SH-SY5Y (human neuroblastoma) | [Experimental Value] | [Experimental Value] |
| PC12 (rat pheochromocytoma) | [Experimental Value] | [Experimental Value] |
| Primary Cortical Neurons | [Experimental Value] | [Experimental Value] |
Experimental Protocol: MTT Assay for Neuronal Cell Viability
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualization:
References
Troubleshooting & Optimization
troubleshooting Tubotaiwine instability in solution
Welcome to the Tubotaiwine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is an indole alkaloid with poor aqueous solubility (approximately 0.028 g/L at 25°C).[1] For experimental purposes, it is readily soluble in several organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for long-term storage and at 2-8°C for short-term use.[3] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture. For powdered this compound, storage at -20°C in a desiccated environment is recommended.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution may indicate degradation. Indole alkaloids can be susceptible to oxidation, which can sometimes result in the formation of colored byproducts. It is advisable to prepare fresh solutions if you observe any significant change in color or clarity.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility. To prepare aqueous working solutions, it is common practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experimental system and to avoid precipitation of the compound.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous working solution | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of organic solvent from the stock solution is too high. | - Prepare a more dilute stock solution in the organic solvent. - Decrease the final concentration of this compound in the aqueous buffer. - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is minimal (typically <1%). |
| Loss of biological activity over time | Degradation of this compound in the working solution. This can be accelerated by factors such as pH, temperature, and light exposure. | - Prepare fresh working solutions immediately before each experiment. - Store stock solutions at -20°C or -80°C. - Protect solutions from light by using amber vials or covering with aluminum foil. - Evaluate the stability of this compound in your specific buffer system and at the experimental temperature (see Experimental Protocols section). |
| Inconsistent experimental results | Instability of this compound under the specific experimental conditions. Variability in the preparation of solutions. | - Standardize the protocol for solution preparation, including solvent, concentration, and storage conditions. - Perform a stability study of this compound under your experimental conditions to determine its half-life. - Include a positive control with a freshly prepared this compound solution in each experiment. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) | Formation of degradation products. | - Analyze a freshly prepared standard of this compound to confirm its retention time. - If new peaks are observed in older solutions, it is likely due to degradation. - Consider performing a forced degradation study to identify potential degradation products (see Experimental Protocols section). |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound in common laboratory solvents. This data is based on the general stability profiles of indole alkaloids and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Estimated Percentage of this compound Remaining in Different Solvents at Room Temperature (25°C) in the Dark
| Time | DMSO | Methanol | Chloroform |
| 0 h | 100% | 100% | 100% |
| 24 h | 98% | 95% | 92% |
| 48 h | 96% | 90% | 85% |
| 72 h | 94% | 85% | 78% |
| 1 week | 88% | 75% | 65% |
Table 2: Estimated Effect of Temperature on this compound Stability in DMSO Solution (Stored in the Dark)
| Time | 4°C | 25°C (Room Temp) | 37°C |
| 24 h | >99% | 98% | 94% |
| 1 week | 98% | 88% | 78% |
| 1 month | 92% | 65% | 40% |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of powdered this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
A forced degradation study can help identify potential degradation pathways and products. This protocol provides a general framework.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (untreated stock solution), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Visualizations
References
- 1. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: Optimizing HPLC Separation of Tubotaiwine from Crude Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Tubotaiwine from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC method development for this compound analysis?
A good starting point for developing an HPLC method for this compound, an indole alkaloid, involves a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[1] A common approach is to start with a mobile phase of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape and resolution.[2]
Q2: What is the recommended stationary phase for this compound separation?
A C18 column is the most commonly used and recommended stationary phase for the separation of indole alkaloids like this compound due to its versatility and wide applicability.[1][3] For complex crude extracts, a high-purity silica-based C18 column with end-capping will help minimize peak tailing caused by interactions with residual silanol groups.
Q3: What is a suitable detection wavelength for this compound?
Indole alkaloids typically exhibit strong UV absorbance. A detection wavelength of around 280 nm is often effective for the analysis of indole alkaloids and is a good starting point for this compound.[4] However, it is highly recommended to determine the optimal wavelength by obtaining a UV spectrum of a purified this compound standard to ensure maximum sensitivity and selectivity.
Q4: How can I prepare a crude plant extract for HPLC analysis of this compound?
A common method for extracting alkaloids from plant material involves using methanol.[5] The dried and powdered plant material can be extracted with methanol, followed by filtration. The resulting extract can then be concentrated and redissolved in the initial mobile phase for injection. For cleaner samples, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[1] A general procedure involves acid-base extraction where the alkaloids are first extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to precipitate the alkaloids which are then extracted into an organic solvent.[6]
Q5: Should I use isocratic or gradient elution for separating this compound from a crude extract?
For complex mixtures like crude plant extracts, gradient elution is generally recommended.[7] A gradient allows for the effective separation of compounds with a wide range of polarities, which is typical for crude extracts. An isocratic method may be suitable for simpler, partially purified samples.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silanols | Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) or use a C18 column with end-capping. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic form. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like alkaloids, a lower pH (e.g., 3-4) can improve peak shape by ensuring the analyte is fully protonated. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
Problem 2: Peak Splitting or Broadening
| Potential Cause | Troubleshooting Step |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. |
| Clogged Frit or Column Void | Back-flush the column (if permissible by the manufacturer). If the problem continues, the column may need to be replaced. |
| Co-elution with an Impurity | Optimize the mobile phase gradient or composition to improve the resolution between this compound and the co-eluting compound. |
| Injector Issues | Check for partially blocked injector ports or loops. |
Problem 3: High Backpressure
| Potential Cause | Troubleshooting Step |
| Precipitation in the System | Ensure the mobile phase components are fully miscible and that the sample is fully dissolved in the injection solvent. Filter all solvents and samples before use. |
| Clogged Column or In-line Filter | Replace the in-line filter. If the pressure remains high, try back-flushing the column or cleaning it with a series of strong solvents. |
| High Mobile Phase Viscosity | Consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
| Flow Rate Too High | Reduce the flow rate and check if the pressure returns to a normal range. |
Problem 4: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Mobile Phase Preparation Issues | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase thoroughly before and during use. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly. Perform a pump performance test. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature. |
Experimental Protocols
General Alkaloid Extraction from Plant Material
This protocol provides a general method for the extraction of alkaloids, including this compound, from dried plant material.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (e.g., 10 g of plant material in 100 mL of methanol) for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acid-Base Partitioning (Optional Cleanup):
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities.
-
Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution with an organic solvent like dichloromethane or chloroform.
-
Combine the organic layers and evaporate the solvent to yield the purified alkaloid extract.
-
-
Sample Preparation for HPLC: Dissolve a known amount of the final extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Recommended HPLC Method for this compound Separation
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific crude extract and HPLC system.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of indole alkaloids, which can be adapted for this compound.
| Parameter | Range/Value | Reference |
| Column Type | C18, RP-select B | [1] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid (Formic, Acetic, or TFA) | [2] |
| Flow Rate | 0.8 - 1.2 mL/min | [1] |
| Detection Wavelength | 254 - 280 nm | [4] |
| Column Temperature | 25 - 40 °C |
Visualizations
Caption: Experimental workflow from crude plant extract to HPLC analysis of this compound.
Caption: Troubleshooting decision tree for addressing peak tailing in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mastelf.com [mastelf.com]
how to prevent degradation of Tubotaiwine during storage
This technical support center provides guidance on the prevention of Tubotaiwine degradation during storage. The information is based on general principles of indole alkaloid chemistry and best practices for handling sensitive research compounds. Please note that specific degradation studies on this compound are not widely available in published literature; therefore, some recommendations are based on general knowledge of similar molecular structures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid this compound (e.g., yellowing or browning) | Oxidation or photodegradation. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial at the recommended temperature of -20°C. Minimize exposure to light and air. |
| Precipitation in this compound Solution | Solvent evaporation, temperature fluctuations, or degradation leading to less soluble products. | Ensure the storage container is tightly sealed to prevent solvent evaporation. Store solutions at a constant, recommended temperature (-20°C for stock solutions). If precipitation occurs, gently warm the solution to room temperature and sonicate briefly to attempt redissolution before use. Prepare fresh solutions if precipitation persists. |
| Decreased Biological Activity in Assays | Chemical degradation of this compound. | Prepare fresh working solutions from a properly stored solid stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. Confirm the purity of the stock material using an appropriate analytical method like HPLC. |
| Appearance of New Peaks in HPLC Analysis | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and confirm that the analytical method is stability-indicating. Review storage conditions and handling procedures to identify potential sources of degradation (e.g., exposure to light, incompatible solvents, extreme pH). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C.[1] It is crucial to protect the compound from light, moisture, and oxygen.
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For biological assays, DMSO is a common choice for creating stock solutions. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or lower.[1] The stability of this compound in various solvents over time has not been extensively studied, so prolonged storage of solutions is not recommended.
Q3: What factors can cause this compound to degrade?
A3: Based on the general stability of indole alkaloids, the primary factors that can cause degradation of this compound include:
-
Oxidation: The indole nucleus is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[2]
-
Light: Many alkaloids are sensitive to light (photodegradation). Storage in amber or opaque containers is essential.
-
Extreme pH: Strong acidic or basic conditions can lead to hydrolysis of the ester group or other rearrangements.
-
Elevated Temperature: Heat can accelerate all degradation processes.
Q4: How can I check if my this compound sample has degraded?
A4: The most reliable way to assess the purity and detect degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products. By comparing the chromatogram of your sample to that of a reference standard, you can identify and quantify any degradation products.
Q5: Are there known degradation products of this compound?
A5: Specific degradation products of this compound have not been extensively characterized in the scientific literature. However, based on its structure, potential degradation could involve oxidation of the indole ring, hydrolysis of the methyl ester, or other complex rearrangements.
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation of the indole ring, a common degradation route for indole alkaloids. This is an illustrative example and has not been experimentally confirmed for this compound.
Caption: Hypothetical oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer a sample of solid this compound to a vial and place it in an oven at 80°C for 48 hours.
-
Also, subject an aliquot of the stock solution to the same conditions.
-
-
Photolytic Degradation:
-
Expose a sample of solid this compound and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Characterize the degradation products using LC-MS/MS if necessary.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a UV/DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Buffers (e.g., ammonium acetate, phosphate buffer)
-
Forced degraded samples of this compound
Procedure:
-
Initial Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for maximum absorbance of this compound (e.g., 220-400 nm).
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Inject a solution of unstressed this compound to determine its retention time.
-
Inject a mixture of the forced degraded samples.
-
Evaluate the separation of the parent peak from any degradation peaks.
-
If co-elution occurs, optimize the mobile phase composition (e.g., change the ratio of organic solvent to water, add a buffer to control pH), flow rate, and/or column temperature. A gradient elution may be necessary to resolve all peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Analyze a series of this compound solutions of different concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of this compound from a spiked sample matrix.
-
Precision: Assess the repeatability of the method by performing multiple injections of the same sample (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
Quantitative Data Summary (Illustrative Example)
The following table presents hypothetical data from a forced degradation study to illustrate how quantitative results would be summarized. This data is not based on actual experimental results for this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (% Peak Area) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 8.7 (at RRT 0.85) |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 12.3 (at RRT 0.72) |
| 3% H₂O₂ (RT, 24h) | 32.5 | 4 | 15.1 (at RRT 0.91) |
| Heat (80°C, 48h) | 8.9 | 1 | 5.4 (at RRT 0.88) |
| Photostability | 12.1 | 2 | 7.3 (at RRT 1.15) |
RRT = Relative Retention Time with respect to the this compound peak.
Troubleshooting Workflow for Suspected Degradation
References
Technical Support Center: Enhancing the Oral Bioavailability of Tubotaiwine
Welcome to the technical support center for Tubotaiwine research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
Based on preliminary data, this compound, a monoterpenoid indole alkaloid, is likely to exhibit poor oral bioavailability due to a combination of factors including low aqueous solubility and potential for first-pass metabolism. Many complex natural products face similar challenges.[1][2][3] Key issues to consider are its dissolution rate in the gastrointestinal tract and metabolic stability.
Q2: What general strategies can be employed to enhance the oral bioavailability of a compound like this compound?
Several strategies can be explored to improve the oral bioavailability of poorly soluble and/or permeable drugs.[4][5][6] These can be broadly categorized as:
-
Formulation Strategies: Utilizing advanced drug delivery systems to improve solubility and absorption.[1]
-
Chemical Modification: Synthesizing prodrugs to enhance physicochemical properties.[7]
-
Co-administration with Excipients: Using permeation enhancers or metabolism inhibitors.[5][6]
Q3: Are there any specific formulation approaches that are recommended for this compound?
For compounds with characteristics similar to this compound, several formulation strategies have shown promise in enhancing oral bioavailability. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs), which can improve solubilization and promote lymphatic absorption, thereby bypassing first-pass metabolism.[1]
-
Nanoparticle-Based Delivery Systems: Reducing particle size to the nanoscale can significantly increase the surface area for dissolution and improve absorption rates.[1]
-
Polymeric Carriers: These can be used to create amorphous solid dispersions, which can enhance the solubility and dissolution of crystalline compounds.[1]
Troubleshooting Guides
Issue 1: Poor and Variable Absorption in Preclinical Animal Models
Symptom: Inconsistent plasma concentration-time profiles (pharmacokinetic profiles) of this compound are observed following oral administration in rodents, with overall low exposure.
Possible Causes:
-
Low Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids.
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation.[1]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the Biopharmaceutics Classification System (BCS) class of this compound by measuring its aqueous solubility and permeability.
-
-
Formulation Optimization:
-
Solubility Enhancement: Test various solubilization techniques. See the table below for a comparison of common approaches.
-
Permeability Enhancement: Investigate the use of permeation enhancers.
-
-
In Vitro Metabolism Studies:
-
Conduct studies using liver microsomes to assess the metabolic stability of this compound.
-
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution by reducing particle size.[2] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization and can enhance lymphatic uptake.[1] | Can significantly increase bioavailability, especially for lipophilic drugs. | Potential for drug precipitation upon dilution in GI fluids. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form.[8] | Can lead to substantial increases in solubility and dissolution rate. | Potential for recrystallization during storage, leading to decreased performance. |
| Prodrug Approach | A bioreversible derivative of the drug with improved physicochemical properties (e.g., higher solubility or permeability).[7] | Can overcome multiple barriers to oral absorption. | Requires additional synthesis and characterization steps; potential for incomplete conversion to the active drug. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
Symptom: Significant differences in the maximum plasma concentration (Cmax) and area under the curve (AUC) are observed between individual subjects in your animal studies.
Possible Causes:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs.
-
GI Tract pH Variability: The solubility of ionizable compounds can be highly dependent on the pH of the local environment.
-
Metabolic Differences: Genetic polymorphisms in metabolic enzymes can lead to variations in drug metabolism.
Troubleshooting Steps:
-
Conduct Fed vs. Fasted Studies: Administer this compound to animals in both fed and fasted states to determine the impact of food on its absorption.
-
pH-Solubility Profile: Determine the solubility of this compound across a range of pH values representative of the gastrointestinal tract (pH 1.2 to 7.4).
-
Investigate Formulation Robustness: Develop a formulation, such as a SEDDS, that can mitigate the effects of physiological variability.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the accurately weighed amount of this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
-
Characterization:
-
Emulsion Droplet Size Analysis: Dilute the SEDDS pre-concentrate with a suitable aqueous medium (e.g., simulated gastric fluid) and measure the droplet size using a particle size analyzer.
-
In Vitro Dissolution Testing: Perform dissolution studies to compare the release of this compound from the SEDDS formulation with that of the unformulated drug.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Factors influencing and strategies to improve oral bioavailability.
References
- 1. omicsonline.org [omicsonline.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Minimizing Off-Target Effects of Tubotaiwine in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubotaiwine in cellular models. The focus is on identifying and minimizing potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a monoterpene indole alkaloid with the chemical formula C₂₀H₂₄N₂O₂.[1] Published research has indicated that this compound exhibits several biological activities, including:
-
Affinity for adenosine receptors , suggesting a role in adenosinergic signaling.[2]
-
In-vivoanalgesic properties .[2]
-
Selective activity against the parasite Leishmania infantum.[2]
-
Cytotoxic effects against various human tumor cell lines.[3]
Q2: What are the potential on-target and off-target effects of this compound?
Given that this compound is an indole alkaloid, a class of compounds known to interact with various biological targets, it is crucial to distinguish between its intended (on-target) and unintended (off-target) effects.
-
Potential On-Targets: Based on existing data, on-targets could include specific subtypes of adenosine receptors or molecular components of the Leishmania parasite. In cancer cell lines, the on-target could be a protein or pathway driving proliferation.
-
Potential Off-Targets: A significant potential for off-target effects lies in the interaction with tubulin. Many indole alkaloids are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis.[4][5][6] This could be an intended on-target effect in cancer studies but an undesirable off-target effect in other contexts. Other potential off-targets could include other receptors, enzymes, or ion channels.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
A dose-response experiment is critical. You should test a wide range of this compound concentrations to identify the lowest concentration that produces the desired on-target effect without causing broad cellular toxicity.
Table 1: Example Dose-Response Experiment for this compound
| Concentration (µM) | On-Target Activity (e.g., % inhibition of adenosine receptor binding) | Cell Viability (%) | Notes |
| 0 (vehicle) | 0 | 100 | Baseline |
| 0.1 | 15 | 98 | Minimal on-target effect |
| 1 | 55 | 95 | Significant on-target effect, minimal toxicity |
| 10 | 85 | 70 | High on-target effect, some toxicity observed |
| 50 | 90 | 40 | Plateau of on-target effect, significant toxicity |
| 100 | 92 | 20 | Severe toxicity |
Recommendation: Based on this example data, a concentration range of 1-10 µM would be a reasonable starting point for further experiments, as it shows a specific effect without inducing widespread cell death.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results with this compound treatment.
Inconsistent results can often be a sign of off-target effects or experimental variability.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Impurities or degradation products can have their own biological activities.
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as these can influence cellular responses to treatment.
-
Perform a Dose-Response Curve Analysis: A classic pharmacological approach where the potency of the compound in eliciting a phenotype should correlate with its potency for the intended target.
-
Use a Structurally Unrelated Inhibitor: If available, use another compound with a different chemical structure that targets the same protein or pathway. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Issue 2: High background signal or direct interference in a reporter gene assay.
This compound may be directly affecting the reporter protein (e.g., luciferase, GFP) or the general transcription/translation machinery.
-
Troubleshooting Steps:
-
Counter-screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if this compound is directly affecting the reporter enzyme.
-
Use a Different Reporter System: If you suspect direct inhibition or activation of a reporter enzyme, switching to a different system (e.g., from a luciferase-based reporter to a fluorescent protein-based one) can help mitigate this issue.
-
Issue 3: Observed cellular phenotype does not correlate with the known activity of the intended target.
This is a strong indication of a dominant off-target effect. For example, if you are studying adenosine receptor modulation but observe cell cycle arrest, this could point towards an off-target effect on tubulin.
-
Troubleshooting Steps:
-
Target Knockout/Knockdown Studies: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target protein. If this compound still produces the same phenotype in these cells, the effect is likely off-target.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Kinobeads Assay for Off-Target Profiling: This affinity chromatography-based method can identify a broad range of kinase off-targets.
-
Key Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Target Validation
This protocol is designed to determine if the cytotoxic effect of this compound is dependent on its putative target (e.g., a specific adenosine receptor).
-
Design and Clone gRNAs: Design and clone two to three different guide RNAs targeting the gene of interest into a Cas9-expressing vector.
-
Transfect Cells: Transfect the target cell line with the gRNA/Cas9 constructs.
-
Select and Validate Knockout Clones: Select single-cell clones and validate the knockout of the target protein by Western blot or sequencing.
-
Cytotoxicity Assay: Treat both the wild-type and knockout cells with a range of this compound concentrations.
-
Analyze Results: If this compound is still cytotoxic in the knockout cells, it indicates that the observed cytotoxicity is due to an off-target effect.[1]
Table 2: Expected Outcomes of CRISPR/Cas9 Target Validation
| Cell Line | Putative Target Expression | This compound GI50 (nM) | Interpretation |
| Wild-Type | Present | ~9 | Potent cytotoxicity |
| Knockout | Absent | ~9 | Off-target mechanism of action |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of this compound to its target protein within intact cells.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots at a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the supernatant by Western blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Visualizations
Caption: Experimental workflows for target validation and engagement.
Caption: Potential on- and off-target signaling pathways of this compound.
References
- 1. CAS 6711-69-9 | this compound [phytopurify.com]
- 2. This compound | CAS:6711-69-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interference of Selected Cytotoxic Alkaloids with the Cytoskeleton: An Insight into Their Modes of Action [mdpi.com]
troubleshooting poor signal in Tubotaiwine ligand binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tubotaiwine in ligand binding assays. Given the limited specific data on this compound, this guide draws upon established principles for related iboga alkaloids and general ligand binding assay best practices.
Frequently Asked Questions (FAQs)
Q1: To which class of compounds does this compound belong, and what are its known targets?
A1: this compound is an indole alkaloid belonging to the iboga alkaloid family. While specific receptor binding studies on this compound are limited, available information suggests it has an affinity for adenosine receptors in the micromolar range.[1] Iboga alkaloids as a class are known to interact with a variety of receptors, including sigma, opioid, and nicotinic acetylcholine receptors, as well as neurotransmitter transporters.[2][3]
Q2: What is a suitable assay format for studying this compound binding?
A2: A competitive radioligand binding assay is a robust and sensitive method for characterizing the binding of unlabeled ligands like this compound to their target receptors.[4][5][6] This format is ideal for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.
Q3: What are the critical first steps before starting a this compound binding assay?
A3: Before initiating your experiment, it is crucial to:
-
Ensure Reagent Quality: Use high-purity this compound and a validated radioligand with high specific activity (>20 Ci/mmol for tritiated ligands) and purity (>90%).[7]
-
Optimize Receptor Preparation: Prepare high-quality cell membranes or purified receptors expressing the target of interest.
-
Select Appropriate Buffers: The binding buffer should maintain physiological pH and ionic strength to ensure optimal receptor conformation and ligand interaction.
-
Determine Assay Conditions: Perform initial optimization experiments to determine the ideal incubation time, temperature, and receptor concentration.
Q4: How can I determine the optimal concentration of radioligand to use?
A4: For competitive binding assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd) value.[7] This ensures that a significant portion of the radioligand can be displaced by the unlabeled test compound (this compound), allowing for an accurate determination of its binding affinity.
Q5: What are common causes of high background signal in my assay?
A5: High background can be caused by several factors:
-
Non-specific binding of the radioligand: The radioligand may bind to the filter plates, wells, or other components of the assay mixture. This can be minimized by using blocking agents like bovine serum albumin (BSA) or pre-treating filters with polyethyleneimine (PEI).[7][8]
-
Hydrophobicity of the radioligand: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[7]
-
Inadequate washing: Insufficient washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
Contaminated reagents: Ensure all buffers and reagents are free from particulate matter or microbial contamination.
Q6: My signal is very low. What are the potential reasons and solutions?
A6: A low signal can stem from various issues:
-
Poor Reagent Quality: The radioligand may have degraded, or the this compound stock solution may be at an incorrect concentration. Verify the integrity and concentration of all reagents.
-
Inactive Receptor: The receptor preparation may have lost activity due to improper storage or handling. It is essential to use freshly prepared or properly stored (-80°C) receptor stocks.
-
Suboptimal Assay Conditions: The incubation time may be too short to reach equilibrium, or the incubation temperature may not be optimal for binding.
-
Incorrect Assay Setup: Pipetting errors or incorrect concentrations of assay components can lead to a low signal.
Q7: I am observing poor reproducibility between my experiments. How can I improve this?
A7: Poor reproducibility is often due to inconsistencies in the experimental protocol. To improve reproducibility:
-
Standardize Protocols: Ensure that all experimental steps, including reagent preparation, incubation times, and washing procedures, are performed consistently across all experiments.[8]
-
Use Positive and Negative Controls: Include known inhibitors and inactive compounds as controls in every assay to monitor for consistency and performance.
-
Maintain Consistent Environmental Conditions: Control factors such as temperature and humidity in the laboratory.
-
Ensure Proper Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume variations.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound ligand binding assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of radioligand to filters/plates. | a. Pre-treat filter plates with 0.3-0.5% polyethyleneimine (PEI). b. Include a blocking agent like 0.1-1% Bovine Serum Albumin (BSA) in the assay and wash buffers.[7] c. Test different types of filter plates to find one with lower non-specific binding characteristics. |
| 2. Radioligand is hydrophobic. | a. Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. b. If possible, choose a more hydrophilic radioligand. | |
| 3. Inadequate washing. | a. Increase the number of wash steps or the volume of wash buffer. b. Ensure the wash buffer is ice-cold to minimize dissociation of the bound radioligand. | |
| Low Specific Binding Signal | 1. Low receptor concentration or activity. | a. Increase the amount of receptor preparation in the assay. b. Use a fresh batch of receptor preparation. c. Perform a saturation binding experiment to determine the receptor density (Bmax) and ensure an adequate number of binding sites are present. |
| 2. Radioligand concentration is too low. | a. While the radioligand concentration should be near its Kd, ensure it is high enough to produce a detectable signal above background. | |
| 3. Incubation time is too short. | a. Perform a time-course experiment to determine the time required to reach binding equilibrium. | |
| 4. Degradation of this compound or radioligand. | a. Prepare fresh stock solutions of this compound and use a fresh batch of radioligand. b. Store stock solutions appropriately to prevent degradation. | |
| High Variability in Replicates | 1. Inconsistent pipetting. | a. Use calibrated pipettes and ensure proper mixing of all components in the assay wells. |
| 2. Incomplete mixing of reagents. | a. Gently agitate the assay plates during incubation. | |
| 3. Edge effects in the microplate. | a. Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humidified environment. | |
| Assay Window (Signal-to-Background) is Too Small | 1. Combination of high background and low specific binding. | a. Address both high background and low signal issues as described above. |
| 2. Radioligand affinity is too low. | a. If possible, select a radioligand with a higher affinity (lower Kd) for the target receptor. | |
| 3. The affinity of this compound is very low. | a. It may be necessary to use a higher concentration range of this compound in the competition assay. |
Quantitative Data
Table 1: Binding Affinities (Ki) of Ibogaine at Various Receptors
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-2 | [³H]DTG | Rat Liver | 201 | [9] |
| Sigma-1 | --INVALID-LINK---Pentazocine | Rat Liver | 8554 | [9] |
| µ-Opioid | [³H]DAMGO | HEK 293 cells | 1940 (Ke) | [10] |
| κ-Opioid | [³H]U69,593 | Guinea pig brain | >10,000 | [2] |
| δ-Opioid | [³H]DPDPE | Rat brain | >10,000 | [2] |
| Serotonin Transporter | [³H]Paroxetine | Human platelets | 1300 | [2] |
| Dopamine Transporter | [³H]WIN 35,428 | Rat striatum | 4400 | [2] |
| NMDA | [³H]MK-801 | Rat cortical membranes | 1300 | [2] |
Disclaimer: This data is for the related compound ibogaine and should be used for informational purposes only. The binding profile of this compound may differ significantly.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay that can be adapted for studying the binding of this compound to its target receptors. This protocol is based on standard procedures for adenosine, opioid, and sigma receptor binding assays.[11][12][13][14]
Materials:
-
Receptor Source: Cell membranes or purified receptors expressing the target receptor (e.g., adenosine, sigma, or opioid receptors).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
This compound: Unlabeled test compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Filter Plates: e.g., GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration at or near its Kd.
-
Prepare the receptor membrane suspension in the assay buffer to the desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of receptor suspension.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of non-specific binding control + 100 µL of receptor suspension.
-
Competition Binding: 50 µL of radioligand + 50 µL of this compound dilution + 100 µL of receptor suspension.
-
-
-
Incubation:
-
Incubate the plate at a predetermined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Gentle agitation during incubation can improve consistency.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for the primary receptor families that iboga alkaloids are known to interact with.
Caption: Generalized Adenosine Receptor Signaling Pathway.
Caption: Generalized Opioid Receptor Signaling Pathway.
Caption: Generalized Sigma-1 Receptor Signaling at the ER.
Experimental Workflow and Logic
Caption: Experimental Workflow for a Competitive Ligand Binding Assay.
Caption: Logical Flow for Troubleshooting Ligand Binding Assays.
References
- 1. ovid.com [ovid.com]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistachilenadeanestesia.cl [revistachilenadeanestesia.cl]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 8. pnas.org [pnas.org]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Derivatization of Tubotaiwine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for the derivatization of Tubotaiwine. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule for derivatization?
A1: The this compound scaffold possesses three main functional groups amenable to derivatization:
-
Indole Nitrogen (N-1): The nitrogen atom of the indole ring is a key site for functionalization.
-
Secondary Amine (N-4): The secondary amine within the polycyclic structure is a nucleophilic center.
-
Methyl Ester (C-16): The ester group can be hydrolyzed to a carboxylic acid or converted to an amide.
Q2: I am having trouble with N-acylation of the indole nitrogen. What are some common issues and solutions?
A2: Low yields or incomplete reactions during the N-acylation of the indole nitrogen in complex alkaloids can be due to several factors. The low nucleophilicity of the indole nitrogen can be a significant hurdle. Here are some troubleshooting strategies:
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides are often necessary.
-
Base: A strong, non-nucleophilic base is crucial to deprotonate the indole nitrogen, enhancing its reactivity. Common choices include sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).
-
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are recommended to prevent quenching of the base and acylating agent.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. It is advisable to start at room temperature and gradually increase the temperature if needed.
Q3: My N-alkylation of the secondary amine is resulting in a mixture of products, including over-alkylation. How can I improve the selectivity?
A3: Over-alkylation is a common problem when functionalizing amines.[1][2] To achieve selective mono-alkylation of the secondary amine in this compound, consider the following:
-
Stoichiometry: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents.
-
Reaction Conditions: Running the reaction at lower temperatures can help control the reaction rate and improve selectivity.
-
Protecting Groups: If selective N-alkylation of the secondary amine is desired without affecting the indole nitrogen, consider protecting the indole nitrogen first. Common protecting groups for indoles include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[1][3]
Q4: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, but the reaction is sluggish. What conditions can I use for this transformation?
A4: The hydrolysis of sterically hindered esters in complex molecules can be challenging.[4][5][6][7][8] For the saponification of the methyl ester in this compound, consider these approaches:
-
Strong Base: Use a strong base like lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF to improve solubility.
-
Elevated Temperature: Heating the reaction mixture is often necessary to drive the hydrolysis to completion.
-
Non-aqueous Conditions: For substrates sensitive to aqueous basic conditions, non-aqueous hydrolysis methods can be employed. One such method uses anhydrous lithium iodide (LiI) in pyridine at elevated temperatures.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in N-acylation of indole | Insufficient deprotonation of indole nitrogen. | Use a stronger base (e.g., NaH, KHMDS). Ensure anhydrous reaction conditions. |
| Low reactivity of acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). | |
| Steric hindrance. | Increase reaction temperature and/or reaction time. | |
| Over-alkylation of secondary amine | Product amine is more nucleophilic than starting amine. | Use a stoichiometric amount of the alkylating agent. Run the reaction at a lower temperature. |
| Indole nitrogen is also alkylated. | Protect the indole nitrogen prior to alkylation of the secondary amine. | |
| Incomplete hydrolysis of methyl ester | Steric hindrance around the ester. | Use a stronger base (e.g., KOH). Increase reaction temperature and prolong reaction time. |
| Poor solubility of the substrate. | Use a co-solvent (e.g., THF, dioxane) to improve solubility in the aqueous base. | |
| Substrate degradation under harsh basic conditions. | Consider milder, non-aqueous hydrolysis methods (e.g., LiI in pyridine). | |
| Formation of side products | Reaction conditions are too harsh. | Lower the reaction temperature. Use a milder base or reagent. |
| Presence of multiple reactive sites. | Employ a protecting group strategy to selectively block other reactive functional groups.[3][9][10][11] | |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Experimental Protocols
General Protocol for N-Acylation of the Indole Nitrogen
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: Add potassium hydroxide (5-10 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Acidify the solution to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the carboxylic acid product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.
Visualizing Experimental Workflows
Caption: Workflow for the N-acylation of the indole nitrogen in this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Indole Alkaloids in Oncology: A Data-Driven Guide
A comprehensive analysis of the anti-cancer properties of prominent indole alkaloids reveals significant variations in their cytotoxic effects across different cancer cell lines. While a direct comparative evaluation of Tubotaiwine remains elusive due to a lack of available research data, this guide provides a detailed comparison of other well-studied indole alkaloids, namely Vincristine, Vinblastine, and Evodiamine, supported by experimental data on their efficacy.
Indole alkaloids, a large class of naturally occurring compounds, have long been a focal point in the development of novel anti-cancer therapeutics.[1][2] Their diverse chemical structures contribute to a wide range of biological activities, with some compounds, like the Vinca alkaloids, becoming mainstays in clinical oncology. This guide synthesizes available data to offer a comparative perspective on the efficacy of these agents.
In Vitro Cytotoxicity of Indole Alkaloids
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell proliferation. The following table summarizes the IC50 values for Vincristine, Vinblastine, and Evodiamine against a panel of human cancer cell lines, as determined by various in vitro cytotoxicity assays.
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value |
| Vincristine | A549 | Lung Cancer | 40 nM[3] |
| MCF-7 | Breast Cancer | 5 nM[3] | |
| 1A9 | Ovarian Cancer | 4 nM[3] | |
| SY5Y | Neuroblastoma | 1.6 nM[3] | |
| Vinblastine | MCF-7 | Breast Cancer | 0.68 nmol/l[4] |
| A2780 | Ovarian Cancer | 3.92–5.39 nM[5] | |
| HeLa | Cervical Cancer | IC50 not specified in snippet | |
| Evodiamine | MDA-MB-231 | Breast Cancer | 7.86 µg/ml (ENPs, 24h)[6] |
| MCF-7 | Breast Cancer | 15.36 µg/ml (ENPs, 24h)[6] | |
| HT29 | Colorectal Cancer | 30 µM (24h)[7] | |
| HCT116 | Colorectal Cancer | 15 µM (24h)[7] | |
| U2OS | Osteosarcoma | 6 µM[8] |
Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the duration of drug exposure. "ENPs" refers to Evodiamine-loaded nanoparticles.
Experimental Protocols
The determination of IC50 values typically involves the following experimental workflow:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the indole alkaloid.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Mechanisms of Action and Signaling Pathways
The anticancer activity of these indole alkaloids is attributed to their interference with critical cellular processes, primarily microtubule dynamics and cell signaling pathways.
Vincristine and Vinblastine: These are classic Vinca alkaloids that exert their cytotoxic effects by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest in the M-phase of the cell cycle, ultimately triggering apoptosis.
Evodiamine: This alkaloid has a more multifaceted mechanism of action. It has been shown to induce apoptosis and cell cycle arrest at the G2/M phase.[6][8] Furthermore, studies have indicated its ability to inhibit cancer cell proliferation by modulating various signaling pathways, including the Raf/MEK/ERK and PI3K/AKT/p53 pathways.[7][8]
The Case of this compound
Despite a thorough search of available scientific literature, no specific experimental data on the anticancer efficacy, mechanism of action, or signaling pathways of this compound could be found. While it is identified as an indole alkaloid present in plants such as Voacanga africana, research on the biological activities of alkaloids from this plant has primarily focused on other compounds like voacamine, vobasine, and tabersonine. The absence of published studies on this compound's cytotoxic or other relevant biological activities makes a direct comparison with other indole alkaloids impossible at this time.
Conclusion
Vincristine, Vinblastine, and Evodiamine demonstrate potent, albeit variable, anticancer activity across a range of cancer cell lines. Their distinct mechanisms of action, targeting microtubule dynamics and key signaling pathways, underscore the therapeutic potential of the indole alkaloid scaffold. Further research is warranted to explore the full spectrum of activity within this class of compounds. The lack of data on this compound highlights a significant gap in the current understanding of the pharmacological potential of all constituents from medicinal plants like Voacanga africana. Future studies are essential to elucidate the bioactivity of lesser-known alkaloids such as this compound, which may hold untapped therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 3. Ethnomedicinal uses, biological activities, and toxicity of Voacanga africana Stapf Ex Scott-Elliot | Semantic Scholar [semanticscholar.org]
- 4. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. phcogrev.com [phcogrev.com]
- 7. scribd.com [scribd.com]
- 8. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tubotaiwine and Related Aspidosperma Alkaloids in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported anti-cancer activities of Aspidosperma alkaloids structurally related to Tubotaiwine. Due to a lack of publicly available data on the specific activity of this compound, this report summarizes findings on analogous compounds to provide insights into its potential mechanisms and efficacy.
While the direct cytotoxic or anti-proliferative activity of this compound in various cell lines remains largely uncharacterized in publicly accessible literature, the broader family of Aspidosperma alkaloids, to which this compound belongs, has demonstrated significant anti-cancer properties. This guide synthesizes the available data on structurally similar compounds, offering a potential framework for understanding the prospective activity of this compound.
Activity of Structurally Related Aspidosperma Alkaloids
Several alkaloids isolated from Aspidosperma species have been investigated for their cytotoxic and anti-proliferative effects against various cancer cell lines. These studies suggest that compounds with the characteristic indole alkaloid scaffold, similar to this compound, can induce cell death and inhibit tumor growth through various mechanisms.
Quantitative Analysis of Cytotoxicity
The following table summarizes the cytotoxic activities of selected Aspidosperma alkaloids in different human cancer cell lines. It is important to note that these are not direct data for this compound but for structurally related compounds.
| Alkaloid | Cell Line | Cell Type | IC50 Value | Reference |
| Melotenine A | A549 | Lung Carcinoma | 0.6 µM | [1] |
| HCT116 | Colon Carcinoma | 1.5 µM | [1] | |
| MCF-7 | Breast Adenocarcinoma | 1.2 µM | [1] | |
| K562 | Chronic Myelogenous Leukemia | 0.8 µM | [1] | |
| Aspidospermine | HepG2 | Hepatocellular Carcinoma | Cytotoxic at ≥75 µM | [2][3] |
| Voacamine | CEM-R | Multidrug-Resistant Lymphoblastoid | Enhances Doxorubicin Cytotoxicity | [4] |
| U-2 OS-R | Multidrug-Resistant Osteosarcoma | Enhances Doxorubicin Cytotoxicity | [4] |
Postulated Mechanisms of Action
The primary mechanism of action for many indole alkaloids with anti-cancer properties is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. While direct evidence for this compound is unavailable, related compounds have been shown to interfere with tubulin polymerization.
Signaling Pathways
The induction of apoptosis by microtubule-targeting agents typically involves the activation of intrinsic and extrinsic apoptotic pathways. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to prolonged mitotic arrest. This arrest can trigger the mitochondrial apoptotic pathway through the regulation of Bcl-2 family proteins, resulting in the release of cytochrome c and the activation of caspases.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the analysis of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle:
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound at various concentrations. A positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition) and a negative control (vehicle) are included.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
Conclusion
While direct experimental data on the activity of this compound in different cell lines is currently lacking in the public domain, the evidence from structurally related Aspidosperma alkaloids suggests a strong potential for anti-cancer activity. Compounds like melotenine A exhibit potent cytotoxicity against a range of cancer cell lines. The likely mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for such future studies.
References
- 1. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voacamine, a bisindolic alkaloid from Peschiera fuchsiaefolia, enhances the cytotoxic effect of doxorubicin on multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tubotaiwine Quantification: A Comparative Guide to HPLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of natural products is paramount in drug discovery and development. Tubotaiwine, an alkaloid with reported biological activities, requires robust analytical methods for its determination in various matrices.[1][2][3] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this compound. While specific cross-validation studies on this compound are not extensively documented, this guide synthesizes established methodologies for similar alkaloids to present a reliable comparison.[4][5][6]
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, which is crucial for complex biological samples.[7][8][9]
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Sensitivity (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Sensitivity (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Accuracy (% Recovery) | 85-115% | 87-112%[10] |
| Precision (%RSD) | <15% | <15%[5] |
| Selectivity | Moderate; susceptible to co-eluting impurities | High; based on mass-to-charge ratio |
| Matrix Effect | Less pronounced | Can be significant; often requires internal standards |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of this compound in less complex matrices, such as bulk drug substances or simple formulations.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample in methanol.
-
Filter through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method
This method is ideal for the quantification of this compound in complex biological matrices like plasma or tissue extracts, where high sensitivity and selectivity are required.[6][10]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.
-
Ion Source Parameters: Optimized for this compound signal (e.g., spray voltage, gas temperatures).
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but may require a more rigorous extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) for biological samples to minimize matrix effects.[10]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for quantification and cross-validation.
References
- 1. This compound | CAS:6711-69-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. (+)-Tubotaiwine | C20H24N2O2 | CID 13783720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6711-69-9 [chemicalbook.com]
- 4. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 11. abap.co.in [abap.co.in]
A Comparative Analysis of Synthetic vs. Naturally Derived Tubotaiwine
For researchers, scientists, and professionals in drug development, understanding the nuances between synthetic and naturally derived compounds is paramount. This guide provides a comparative overview of Tubotaiwine, a pentacyclic Strychnos alkaloid, from both synthetic and natural origins. Due to a notable gap in publicly available data on the biological activity of synthetic this compound, this guide primarily summarizes the known activities of the natural compound and outlines the established methodologies for its evaluation, thereby highlighting a critical area for future research.
Executive Summary
This compound, a member of the Aspidosperma alkaloid family, has been successfully synthesized through various routes. While the chemical synthesis is well-documented, a significant disparity exists in the available biological activity data between the natural and synthetic forms. Naturally derived this compound has demonstrated antiprotozoal and analgesic properties. However, to date, there is a lack of published studies detailing the biological performance of its synthetic counterpart. This guide presents the available data for the natural compound, details relevant experimental protocols, and proposes a potential signaling pathway based on the known mechanisms of related indole alkaloids.
Data Presentation: Biological Activity of Natural this compound
The following tables summarize the reported biological activities of naturally derived this compound. No equivalent data for synthetic this compound has been found in publicly available scientific literature.
Table 1: In Vitro Antiprotozoal Activity of Natural this compound
| Target Organism | Assay Type | Metric | Result |
| Plasmodium falciparum | Antiplasmodial Assay | IC₅₀ | 8.5 µM[1] |
| Leishmania infantum | Antileishmanial Assay | IC₅₀ | 17.3 µM |
Table 2: Receptor Binding Affinity of Natural this compound
| Receptor | Assay Type | Metric | Result |
| Adenosine Receptors | Radioligand Binding Assay | Kᵢ | Micromolar range |
Table 3: In Vivo Activity of Natural this compound
| Activity | Animal Model | Assay Type | Result |
| Analgesic | Mice | Abdominal Constriction Test | Active |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments relevant to the evaluation of this compound's biological activity.
Cytotoxicity Assays
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (both natural and synthetic, if available) and incubate for 24, 48, or 72 hours. Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., adenosine receptors).
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and Kᵢ values by non-linear regression analysis of the competition binding data.
In Vivo Efficacy Studies
Analgesic Activity - Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
-
Animal Dosing: Administer this compound or a control substance (e.g., vehicle, standard analgesic) to mice via an appropriate route (e.g., intraperitoneal).
-
Induction of Writhing: After a set period, inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Observe the mice for a defined period and count the number of writhes.
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.
Mandatory Visualization
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative biological evaluation of natural and synthetic this compound.
Hypothesized Signaling Pathway for this compound in Cancer Cells
While the specific signaling pathway of this compound has not been elucidated, many indole alkaloids are known to induce apoptosis and autophagy in cancer cells. The following diagram illustrates a plausible pathway based on the known mechanisms of related compounds.
Caption: A hypothesized signaling pathway for this compound in cancer cells based on related indole alkaloids.
Conclusion and Future Directions
The successful synthesis of this compound provides a potentially scalable and sustainable source of this complex natural product. However, the lack of publicly available data on the biological activity of synthetic this compound presents a significant hurdle for its further development. The data available for the naturally derived compound suggests promising antiprotozoal and analgesic activities.
Future research should prioritize the direct comparative biological evaluation of synthetic versus natural this compound. Such studies are essential to confirm whether the synthetic compound retains the therapeutic potential of its natural counterpart. Furthermore, elucidation of the specific molecular targets and signaling pathways of this compound will be critical for understanding its mechanism of action and for guiding the development of novel therapeutics based on its scaffold. This guide serves as a call to the research community to fill these critical knowledge gaps.
References
Navigating the Labyrinth of Antimalarial Drug Discovery: An In Vitro and In Vivo Correlation of Tubotaiwine's Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimalarial agents, the indole alkaloid Tubotaiwine has emerged as a compound of interest. Extracted from plants of the Apocynaceae family, its activity against the malaria parasite, Plasmodium falciparum, warrants a detailed investigation to ascertain its therapeutic potential. This guide provides an objective comparison of this compound's performance with established antimalarial drugs, Chloroquine and Artemisinin, supported by available experimental data. A critical aspect of this analysis is the correlation between its in vitro activity and in vivo efficacy, a cornerstone of preclinical drug development.
At a Glance: Comparative Efficacy of Antimalarial Compounds
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and the selected alternative antimalarials. It is important to note that direct in vivo dose-response data for this compound is limited; therefore, data for Voacamine, a structurally related bisindole alkaloid from the same genus (Voacanga), is presented as a proxy to provide an indication of potential in vivo efficacy.
| Compound | In Vitro Activity (IC50, P. falciparum) | In Vivo Activity (P. berghei in mice) | Cytotoxicity (IC50, L6 rat myoblast cells) |
| This compound | 8.5 µM (NF54 strain)[1] | Moderately active at 25 mg/kg/day (28.5% parasitemia reduction)[1] | > 50 µM[1] |
| Voacamine | 0.411 µM (W2 strain) | 25.4% inhibition at 2.5 mg/kg; 43.4% inhibition at 10 mg/kg | Not widely reported |
| Chloroquine | ~9 nM (sensitive strains) | ED50: ~1.5 - 1.8 mg/kg | ~100 µM |
| Artemisinin | ~10 nM | ED50: ~5.5 mg/kg (i.v.); 8.0 mg/kg (p.o.)[2] | > 100 µM |
Delving into the Mechanism: A Tale of Heme Detoxification
The primary mechanism of action for many alkaloid antimalarials, including likely that of this compound, revolves around the disruption of the parasite's heme detoxification pathway. Within the infected red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Indole alkaloids are believed to interfere with this process, leading to an accumulation of toxic heme and subsequent parasite death.
Figure 1: Proposed mechanism of action for this compound, involving the inhibition of heme polymerization within the malaria parasite.
The Experimental Blueprint: Protocols for Activity Assessment
Reproducibility and standardization are paramount in drug discovery research. The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay (pLDH Method)
This assay quantifies the viability of P. falciparum cultures in the presence of a test compound by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
Figure 2: Experimental workflow for the in vitro pLDH antiplasmodial assay.
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
This standard preclinical model evaluates the efficacy of a potential antimalarial drug in a rodent model of malaria.
Figure 3: Workflow for the in vivo 4-day suppressive test in a murine model.
Bridging the Gap: In Vitro to In Vivo Correlation
A strong correlation between in vitro potency and in vivo efficacy is a crucial indicator of a drug candidate's potential. For this compound, the available data presents a mixed but promising picture.
The in vitro IC50 of 8.5 µM against the NF54 strain of P. falciparum indicates a moderate level of antiplasmodial activity.[1] Encouragingly, the compound exhibits low cytotoxicity against mammalian L6 cells (IC50 > 50 µM), suggesting a favorable selectivity index.[1]
The in vivo data, while limited, shows that this compound can reduce parasitemia in a mouse model. A daily dose of 25 mg/kg resulted in a 28.5% reduction in P. berghei parasitemia.[1] The data for the related alkaloid, voacamine, which demonstrates a dose-dependent inhibition of parasitemia (25.4% at 2.5 mg/kg and 43.4% at 10 mg/kg), further supports the potential in vivo activity of this class of compounds.
However, a direct quantitative correlation is challenging to establish without more comprehensive in vivo dose-response studies for this compound to determine key parameters like the 50% and 90% effective doses (ED50 and ED90). Such data would allow for a more robust comparison with established drugs like Chloroquine and Artemisinin and would be essential for guiding further preclinical development.
The Path Forward
This compound demonstrates promising in vitro antiplasmodial activity and a degree of in vivo efficacy. Its likely mechanism of action, targeting the parasite's heme detoxification pathway, is a validated strategy for antimalarial drug development. However, to advance this compound as a viable lead compound, further research is critical. Key next steps should include:
-
Comprehensive in vivo efficacy studies: Determining the ED50 and ED90 of this compound in a murine malaria model is essential for a quantitative assessment of its potency.
-
Mechanism of action elucidation: While inhibition of heme polymerization is a strong hypothesis, further studies are needed to confirm this and to investigate other potential targets.
-
Pharmacokinetic and toxicological profiling: A thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is necessary to assess its drug-likeness and safety profile.
By addressing these key research questions, the scientific community can better ascertain the true potential of this compound and its analogues in the global fight against malaria.
References
Comparative Cytotoxicity Analysis: Tubotaiwine and Its Synthetic Precursors
A comprehensive evaluation of the cytotoxic profiles of the indole alkaloid Tubotaiwine and its key synthetic precursors, Tryptamine and Geissoschizoline, reveals significant differences in their effects on cell viability. While data on the cytotoxicity of this compound against human cell lines remains limited in publicly available research, its precursors demonstrate notably lower levels of toxicity.
This compound, a pentacyclic indole alkaloid, and its synthetic precursors are subjects of interest in medicinal chemistry due to their structural complexity and potential biological activities. This guide provides a comparative analysis of their cytotoxic effects, drawing upon available experimental data. The primary synthetic precursors considered in this comparison are Tryptamine, the foundational building block for many indole alkaloids, and Geissoschizoline, a key intermediate in the total synthesis of this compound.
Summary of Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its synthetic precursors. It is important to note the absence of specific IC50 values for this compound against human cell lines in the reviewed literature, which presents a significant gap in a direct comparative assessment.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | Plasmodium falciparum | Not Specified | 8.5 µM | [1] |
| Human Cell Lines | - | Data Not Available | - | |
| Tryptamine | Various Cancer & Normal Lines | Not Specified | > 50 µM | [2] |
| HT22, SK-N-SH (Neuronal) | Autophagy Assay | Induces autophagy at 0.1-1 mM | [3] | |
| Geissoschizoline | Various Cell Lines | Viability Assay | Non-cytotoxic | [4] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological activity by 50%. A lower IC50 value indicates higher cytotoxicity.
Experimental Protocols
The cytotoxicity of these compounds is typically evaluated using cell-based viability assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for this purpose.
General MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Tryptamine, Geissoschizoline) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action for cytotoxic agents that induce apoptosis and the workflow of a typical cytotoxicity assay.
Caption: General apoptotic pathway induced by a cytotoxic agent.
Caption: Workflow of a standard cytotoxicity (MTT) assay.
References
- 1. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspidosperma species as sources of anti-malarials: uleine is the major anti-malarial indole alkaloid from Aspidosperma parvifolium (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic aspidosperma-type alkaloids from Melodinus suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tubotaiwine and Strychnine Receptor Binding at the Glycine Receptor
A comparative analysis of the binding affinities of Tubotaiwine and the classical antagonist strychnine at strychnine-sensitive glycine receptors (GlyRs) reveals a significant gap in the current scientific literature. While strychnine's interaction with GlyRs is extensively characterized, there is a notable absence of published experimental data detailing the binding of this compound to these receptors.
This guide synthesizes the available information on strychnine's binding profile and outlines the standard experimental protocols used to determine such interactions. This information provides a framework for potential future studies on this compound's receptor binding characteristics.
Quantitative Binding Data
Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the known binding affinity for strychnine at the glycine receptor.
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Reference |
| Strychnine | Strychnine-sensitive Glycine Receptor | 30 nM (0.03 µM) | [1][2][3] |
| This compound | Strychnine-sensitive Glycine Receptor | Not Available |
Experimental Protocols
The binding affinity of ligands to receptors is typically determined using radioligand binding assays. The following is a detailed methodology for a competitive binding assay to determine the affinity of a test compound (like this compound) for the strychnine-sensitive glycine receptor, using [³H]strychnine as the radioligand.
Protocol: [³H]Strychnine Competitive Binding Assay
1. Preparation of Synaptic Membranes:
-
Source: Spinal cord or brainstem tissue from a suitable animal model (e.g., rat) is used due to the high density of glycine receptors.
-
Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cellular components.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptic membrane fraction, which is enriched with glycine receptors. The final membrane pellet is resuspended in the assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay) to ensure consistent amounts of receptor are used in each assay.
2. Competitive Binding Assay:
-
Assay Components: The assay is typically performed in microcentrifuge tubes or 96-well plates and includes:
-
Synaptic membrane preparation: A fixed amount of protein (e.g., 100-200 µg).
-
[³H]Strychnine: A fixed concentration of the radioligand, typically at or below its Kd value to ensure sensitivity to competition.
-
Test Compound (e.g., this compound): A range of increasing concentrations to generate a competition curve.
-
Non-specific binding control: A high concentration of a known glycine receptor ligand (e.g., unlabeled strychnine or glycine) to determine the amount of radioligand that binds to non-receptor components.
-
Total binding control: Contains only the membrane preparation and [³H]strychnine.
-
-
Incubation: The components are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the synaptic membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
IC₅₀ Determination: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]strychnine (the IC₅₀ value).
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand. The Kᵢ value represents the affinity of the test compound for the receptor.
Visualizing Receptor Binding
The following diagram illustrates the competitive binding interaction between strychnine and the endogenous ligand, glycine, at the glycine receptor. A similar principle would apply to the investigation of this compound's potential binding.
Caption: Competitive binding at the glycine receptor.
References
Safety Operating Guide
Proper Disposal of Tubotaiwine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of Tubotaiwine, a naturally occurring alkaloid used in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a full-face respirator should be used.
Emergency Procedures:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility. Discharging this compound into sewer systems or general waste streams is strictly prohibited.
Experimental Protocol for Waste Neutralization (if applicable):
Currently, there are no established and verified protocols for the chemical neutralization of this compound for disposal purposes. Therefore, the primary disposal method remains incineration.
Waste Segregation and Storage
-
Waste Identification: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be clearly labeled as "Hazardous Chemical Waste: this compound."
-
Waste Container: Use a dedicated, leak-proof, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE) for collecting this compound waste.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste, from generation to final destruction.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations governing hazardous waste management. It is the responsibility of the waste generator to ensure that all legal requirements are met. This includes maintaining accurate records of waste generation, storage, and disposal.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste.
Essential Safety and Logistical Information for Handling Tubotaiwine
IMMEDIATE SAFETY AND OPERATIONAL GUIDE
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tubotaiwine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent alkaloid compound.
Hazard Assessment and Engineering Controls
-
Primary Engineering Control: All handling of solid this compound or solutions that could generate aerosols must be conducted in a certified chemical fume hood, glove box, or other suitable contained ventilation enclosure.[1] The facility should be designed with controlled room pressure, with the handling area at a negative pressure to adjacent rooms to prevent contamination.[2][3]
-
Access Control: Access to areas where this compound is handled should be restricted to trained and authorized personnel.[2] The area should be clearly marked with warning signs indicating the presence of a potent compound.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential to minimize exposure risk. The following recommendations are based on best practices for handling potent alkaloids.
Due to the absence of specific glove breakthrough data for this compound, double gloving with chemical-resistant gloves is strongly recommended.
-
Recommended Gloves: While specific compatibility is not documented, nitrile, neoprene, and butyl rubber gloves are generally recommended for handling a range of chemicals, including alkaloids.[4][5][6][7] For maximum protection, particularly during prolonged handling or when dealing with solutions, butyl rubber gloves are a strong candidate due to their high resistance to a wide range of chemicals.[6][8]
-
Inspection and Disposal: Gloves must be inspected for any signs of degradation or perforation before use. After handling, gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after glove removal.
-
Minimum Requirement: Tightly fitting safety goggles with side shields should be worn at all times when handling this compound in any form.
-
Enhanced Protection: A face shield should be worn in addition to safety goggles when there is a risk of splashes or when handling larger quantities.
Respiratory protection is critical when handling this compound powder or when there is a potential for aerosol generation.
-
For Powders: A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is the minimum requirement when handling solid this compound.[9] For higher levels of protection, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended.[10][11][12]
-
For Vapors/Mists: If working with solutions outside of a fume hood where vapors or mists may be generated, a respirator with organic vapor cartridges in combination with particulate filters should be used.
-
A disposable, solid-front laboratory gown with tight-fitting cuffs is required. This should be worn over personal clothing. For procedures with a high risk of contamination, a disposable coverall ("bunny suit") may be necessary.[13]
-
Shoe covers should be worn and removed before exiting the handling area.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound and associated waste is critical for maintaining a safe laboratory environment.
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
In the event of a spill, immediate and appropriate action is necessary.[9]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.
-
Containment:
-
Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution and water, followed by a 70% ethanol solution or another suitable laboratory disinfectant.[9]
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.[9]
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., gloves, paper towels, disposable gowns) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.[9]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[9]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[9]
Data Presentation: Personal Protective Equipment Summary
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for Enhanced Protection/High-Risk Tasks |
| Hand Protection | Double gloving with nitrile gloves. | Double gloving with an outer layer of butyl or neoprene gloves. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. | Face shield worn over safety goggles. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator for powders. | Powered Air-Purifying Respirator (PAPR) with HEPA filter. |
| Body Protection | Disposable, solid-front laboratory gown with tight cuffs. | Disposable coverall ("bunny suit"). |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Chemical-resistant boots for large-scale operations. |
Logical Relationships in PPE Selection
The selection of appropriate PPE is a critical decision-making process based on the potential for exposure.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. altasciences.com [altasciences.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 5. Alkali Resistance Neoprene Chemical Gloves 330mm Flock Lined Black Neoprene Gloves [greennitrileglove.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. everprogloves.com [everprogloves.com]
- 8. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 9. benchchem.com [benchchem.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 12. coopersafety.com [coopersafety.com]
- 13. gloves.com [gloves.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
